3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKDKLNQUZYYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357743 | |
| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
443106-68-1 | |
| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole, a molecule of interest in medicinal chemistry. This document details the synthetic protocol, including the preparation of key intermediates, and discusses the potential biological significance of this class of compounds.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in drug discovery, recognized for its favorable physicochemical properties and broad range of biological activities.[1][2] Molecules incorporating this heterocycle often exhibit enhanced metabolic stability and can act as bioisosteres for ester and amide functionalities.[1][3] The target compound, this compound, combines this privileged scaffold with a bromophenyl group, a common substituent in pharmacologically active compounds, and a cyclohexyl moiety, which can influence lipophilicity and binding interactions. Derivatives of 1,2,4-oxadiazole have shown potential as anti-inflammatory, anticancer, and antimicrobial agents.[1][2]
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-bromobenzamidoxime, from 4-bromobenzonitrile. The second step is the cyclization reaction between the amidoxime and cyclohexanecarbonyl chloride to form the desired 1,2,4-oxadiazole ring.
References
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole CAS 443106-68-1
An In-depth Technical Guide on the Core Properties and Potential Applications of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1)
Disclaimer: Limited specific experimental data for this compound is publicly available. This guide provides a comprehensive overview based on the well-established chemical and biological properties of the 1,2,4-oxadiazole class of compounds, offering a predictive framework for research and development.
Introduction
This compound is a heterocyclic compound belonging to the 1,2,4-oxadiazole family. The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The presence of a 4-bromophenyl group and a cyclohexyl moiety suggests potential for this compound to exhibit interesting pharmacological effects, as these substitutions can influence its lipophilicity, metabolic stability, and interactions with biological targets. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the core characteristics, potential synthesis, and hypothetical biological activities of this compound, based on the extensive literature available for structurally related 1,2,4-oxadiazole derivatives.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and potential as a drug candidate.
| Property | Value | Reference |
| CAS Number | 443106-68-1 | [3] |
| Molecular Formula | C₁₄H₁₅BrN₂O | [3] |
| Molecular Weight | 307.2 g/mol | [3] |
| Predicted logP | 4.5 - 5.0 | [4][5] |
| Predicted Polar Surface Area | 45.9 Ų | N/A |
| Predicted Hydrogen Bond Donors | 0 | N/A |
| Predicted Hydrogen Bond Acceptors | 3 | N/A |
| Predicted Rotatable Bonds | 2 | N/A |
Proposed Synthesis
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-documented in chemical literature. A common and efficient method involves the cyclization of an O-acyl amidoxime, which is typically formed in situ from the reaction of an amidoxime with an acylating agent. A plausible synthetic route for this compound is outlined below.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Preparation of 4-Bromobenzamidoxime: This intermediate can be synthesized from 4-bromobenzonitrile by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium bicarbonate.
-
Acylation and Cyclization:
-
Dissolve 4-bromobenzamidoxime in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Add a base, such as pyridine or triethylamine, to the solution.
-
Slowly add an equimolar amount of cyclohexanecarbonyl chloride to the reaction mixture, typically at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, or gently heat to reflux to promote cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.
-
Potential Biological Activities and Mechanism of Action
Derivatives of 1,2,4-oxadiazole have been extensively studied and have shown a wide array of pharmacological activities.[6] The structural motifs present in this compound suggest that it may exhibit similar properties.
-
Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][7] Their mechanisms of action can be diverse, including inhibition of key enzymes such as carbonic anhydrase IX, receptor tyrosine kinases, or disruption of microtubule polymerization.[6]
-
Anti-inflammatory Activity: The 1,2,4-oxadiazole scaffold is also present in compounds with significant anti-inflammatory properties.[8] These compounds often exert their effects by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as the NF-κB pathway.[8][9]
A hypothetical signaling pathway that could be modulated by this compound, based on known activities of 1,2,4-oxadiazoles, is the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Proposed Experimental Protocols
For researchers interested in evaluating the biological potential of this compound, a systematic screening workflow is recommended.
Caption: General workflow for biological activity screening.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the potential anticancer activity of the compound.
-
Cell Culture:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Replace the medium in the 96-well plates with the medium containing the different compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data of Related Compounds
As no specific quantitative data exists for the title compound, the following table presents data for other 1,2,4-oxadiazole derivatives to provide a reference for potential efficacy.
| Compound Structure | Target/Assay | IC₅₀/EC₅₀ | Reference |
| 1,2,4-oxadiazole linked imidazopyridine | MCF-7 (breast cancer) | 0.68 µM | [1] |
| 1,2,4-oxadiazole linked imidazopyridine | A-549 (lung cancer) | 1.56 µM | [1] |
| 1,2,4-oxadiazole-1,3,4-oxadiazole hybrid | MCF-7 (breast cancer) | 0.34 µM | [10] |
| 1,2,4-oxadiazole with thiazole-sulfonamide | HCT-116 (colorectal cancer) | 6.0 µM | [6] |
| Resveratrol-linked 1,3,4-oxadiazole | MCF-7 (breast cancer) | 0.11 µM | [11] |
Conclusion
This compound is a compound with a scaffold that is well-represented in a multitude of biologically active molecules. Based on the extensive research on 1,2,4-oxadiazole derivatives, it is plausible that this compound could exhibit potent anticancer or anti-inflammatory properties. The proposed synthetic route is based on established and reliable chemical transformations. The experimental workflows provided in this guide offer a clear path for the systematic evaluation of its biological potential. Further research into this and similar compounds is warranted to explore their therapeutic potential and to understand their structure-activity relationships.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scbt.com [scbt.com]
- 4. Compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole - Chemdiv [chemdiv.com]
- 5. Compound 3-cyclohexyl-5-(4-methylphenyl)-1,2,4-oxadiazole - Chemdiv [chemdiv.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole: Synthesis and Spectroscopic Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the synthesis and nuclear magnetic resonance (NMR) spectroscopic characterization of the compound 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole. Due to the absence of publicly available experimental NMR data for this specific molecule, this document presents predicted ¹H and ¹³C NMR data based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, it outlines a general, robust experimental protocol for the synthesis of this class of compounds and the subsequent NMR analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of similar molecular structures and standard NMR chemical shift increments.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 7.95 | Doublet | ~ 8.5 |
| H-3', H-5' | 7.65 | Doublet | ~ 8.5 |
| H-1'' | 3.10 | Triplet of Triplets | ~ 11.5, 4.0 |
| H-2''ax, H-6''ax | 2.10 | Doublet of Triplets | - |
| H-2''eq, H-6''eq | 1.85 | Multiplet | - |
| H-3''ax, H-5''ax, H-4''ax | 1.70 | Multiplet | - |
| H-3''eq, H-5''eq, H-4''eq | 1.40 - 1.20 | Multiplet | - |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-3 | 168.5 |
| C-5 | 180.0 |
| C-1' | 126.0 |
| C-2', C-6' | 129.0 |
| C-3', C-5' | 132.5 |
| C-4' | 127.0 |
| C-1'' | 37.0 |
| C-2'', C-6'' | 32.0 |
| C-3'', C-5'' | 26.0 |
| C-4'' | 25.5 |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and NMR characterization of this compound.
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
A common and effective method for the synthesis of 1,2,4-oxadiazoles involves the cyclization of an O-acyl-amidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.
Materials:
-
4-Bromobenzamidoxime
-
Cyclohexanecarbonyl chloride
-
Pyridine or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Dehydrating agent (e.g., Phosphorus pentoxide, Thionyl chloride) or thermal conditions for cyclization
Procedure:
-
Formation of the O-acyl-amidoxime intermediate: 4-Bromobenzamidoxime is dissolved in an anhydrous solvent, and a base such as pyridine is added. The solution is cooled in an ice bath. Cyclohexanecarbonyl chloride is then added dropwise with stirring. The reaction is typically allowed to proceed for several hours at room temperature.
-
Cyclization to the 1,2,4-oxadiazole: The O-acyl-amidoxime intermediate can be isolated or the reaction mixture can be treated directly to induce cyclization. This is often achieved by heating the reaction mixture to reflux or by the addition of a dehydrating agent.
-
Work-up and Purification: Upon completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography on silica gel.
NMR Sample Preparation and Analysis
Accurate sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
Synthesized this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]
-
NMR tube
-
Pipette and vial
Procedure:
-
Sample Dissolution: Weigh the purified compound and dissolve it in a minimal amount of a suitable deuterated solvent in a small vial.[1]
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2]
-
Volume Adjustment: Adjust the solvent volume in the NMR tube to the appropriate height for the spectrometer being used (typically 0.6-0.7 mL).[1]
-
Spectrum Acquisition: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity. Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.
Caption: Synthetic pathway for this compound.
References
mass spectrometry of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
An In-Depth Technical Guide to the Mass Spectrometry of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the . Due to the absence of published experimental mass spectra for this specific compound, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry and the known fragmentation of its constituent chemical moieties: the 4-bromophenyl group, the cyclohexyl group, and the 1,2,4-oxadiazole core. This guide includes a detailed, generalized experimental protocol for the analysis of such compounds, a quantitative summary of predicted ion fragments, and a visualization of the proposed fragmentation pathway. The information herein is intended to serve as a predictive reference for researchers working with this or structurally similar molecules.
Predicted Mass Spectrum and Fragmentation
Electron Ionization (EI) mass spectrometry is anticipated to be the most common method for analyzing this small, relatively nonpolar molecule, likely following separation by Gas Chromatography (GC). The 70 eV electron impact would provide sufficient energy to not only ionize the molecule but also to induce extensive and informative fragmentation.
The molecular ion peak, [M]⁺•, would be clearly visible, exhibiting a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 306 and 308.
The primary fragmentation events are predicted to involve:
-
Cleavage of the 1,2,4-oxadiazole ring: This is a common pathway for this heterocyclic system, leading to the formation of nitrile and acylium ion fragments.
-
Fragmentation of the cyclohexyl group: This can occur through the loss of the entire cyclohexyl radical or through ring-opening and subsequent loss of smaller neutral alkenes.
-
Cleavage of the carbon-bromine bond: A characteristic fragmentation for brominated aromatic compounds is the loss of a bromine radical.
These initial fragmentations would be followed by secondary fragmentation events, leading to a series of smaller, stable ions.
Quantitative Data Presentation
The following table summarizes the predicted major ions, their theoretical monoisotopic mass-to-charge ratios (m/z), and their proposed structures.
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Formula | Description of Fragment |
| 306.0 / 308.0 | [C₁₄H₁₅BrN₂O]⁺• | Molecular Ion [M]⁺• |
| 227.1 | [C₁₄H₁₅N₂O]⁺ | Loss of Bromine radical (•Br) |
| 223.0 / 225.0 | [C₈H₄BrN₂O]⁺ | Loss of Cyclohexyl radical (•C₆H₁₁) |
| 181.0 / 183.0 | [C₇H₄BrN]⁺• | Bromobenzonitrile radical cation from ring cleavage |
| 155.0 / 157.0 | [C₆H₄Br]⁺ | Bromophenyl cation |
| 111.1 | [C₇H₁₁O]⁺ | Cyclohexylcarbonyl cation from ring cleavage |
| 102.0 | [C₇H₄N]⁺ | Benzonitrile cation from loss of Br from m/z 181/183 |
| 83.1 | [C₆H₁₁]⁺ | Cyclohexyl cation |
| 55.1 | [C₄H₇]⁺ | Butenyl cation from fragmentation of cyclohexyl group |
Experimental Protocol: GC-MS Analysis
This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Objective: To obtain a mass spectrum of the title compound, identifying the molecular ion and characteristic fragment ions.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD or equivalent).
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Ionization Source: Electron Ionization (EI).
Materials:
-
Sample: this compound, ~1 mg.
-
Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).
-
Helium (carrier gas), 99.999% purity.
Procedure:
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of the compound by dissolving 1 mg in 10 mL of dichloromethane.
-
Perform a serial dilution to a final concentration of approximately 1-10 ppm for injection.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/Splitless, operated in splitless mode.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Flow Rate: 1.0 mL/min (constant flow).
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan.
-
Mass Range: m/z 40 - 450.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Identify the molecular ion peak [M]⁺•, confirming the characteristic Br isotopic pattern (m/z 306/308).
-
Analyze the fragmentation pattern and compare it against the theoretical data presented in this guide.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted logical relationships in the fragmentation of this compound under electron ionization.
Caption: Predicted EI fragmentation pathway for this compound.
References
Technical Guide: Physicochemical Properties and Solubility Determination of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole. Due to the absence of publicly available experimental solubility data for this specific molecule, this document details standardized, robust experimental protocols for determining both thermodynamic and kinetic solubility. Furthermore, it includes templates for data presentation and visualizations of the experimental workflow and a relevant hypothetical biological pathway to guide further research and development efforts.
Introduction
This compound is a heterocyclic compound belonging to the oxadiazole class of molecules. Oxadiazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 1,2,4-oxadiazole isomer, in particular, is often utilized as a bioisosteric replacement for amide and ester functionalities. It is generally characterized by higher lipophilicity compared to its 1,3,4-oxadiazole counterpart, which can influence its physicochemical properties, including solubility.[4]
Aqueous solubility is a critical parameter in drug development, profoundly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its in vivo efficacy and potential for formulation. Poor aqueous solubility can be a significant hurdle, leading to low bioavailability and challenging formulation development.[5][6][7]
As of the date of this document, specific quantitative solubility data for this compound has not been reported in the public domain. Therefore, this guide provides detailed experimental protocols to enable researchers to determine this crucial parameter.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The structure consists of a central 1,2,4-oxadiazole ring substituted with a lipophilic 4-bromophenyl group at the 3-position and a non-polar cyclohexyl group at the 5-position. This substitution pattern suggests that the compound is likely to exhibit low solubility in aqueous media.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 443106-68-1 |
| Molecular Formula | C₁₄H₁₅BrN₂O |
| Molecular Weight | 307.2 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Predicted logP | High (indicative of low aqueous solubility) |
Experimental Protocols for Solubility Determination
To accurately characterize the solubility profile of this compound, two standard methodologies are recommended: the shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.
This method is considered the "gold standard" for determining the equilibrium solubility of a compound, which is the saturation point of a solution in equilibrium with its solid phase.[8][9][10]
Principle: An excess amount of the solid compound is agitated in a solvent of interest over an extended period until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Materials and Equipment:
-
This compound (solid form)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Gastric Fluid, organic solvents)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL of PBS pH 7.4) to the vial.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours).[8][10]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.
-
Data Analysis: The solubility is reported as the mean concentration from replicate measurements, typically in µg/mL or µM.
Caption: Thermodynamic Solubility Workflow.
Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (e.g., DMSO). It reflects the solubility under non-equilibrium conditions, which is often relevant for early-stage drug discovery assays.[5][11][12][13]
Principle: A concentrated DMSO stock solution of the test compound is serially diluted into an aqueous buffer. The formation of precipitate is detected, often by light scattering (nephelometry) or UV absorbance after filtration.
Materials and Equipment:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates (UV-compatible for UV method)
-
Multichannel pipettes or automated liquid handler
-
Plate shaker
-
Nephelometer or a plate reader with UV spectrophotometer
-
Solubility filter plates (for UV method)
Procedure (Nephelometry Method):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer (the final DMSO concentration should typically be ≤1%).
-
Incubation: Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.[11][12]
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a blank indicates the formation of a precipitate.
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.
Data Presentation
The experimentally determined solubility data should be recorded in a structured format to allow for easy comparison and interpretation.
Table 2: Template for Solubility Data of this compound
| Assay Type | Solvent/Medium (pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Quantification |
| Thermodynamic | PBS (7.4) | 25 | HPLC-UV | ||
| Thermodynamic | Simulated Gastric (1.2) | 37 | HPLC-UV | ||
| Thermodynamic | Ethanol | 25 | UV-Vis | ||
| Kinetic | PBS (7.4) | 25 | Nephelometry |
Biological Context: Hypothetical Signaling Pathway
Given that many 1,2,4-oxadiazole derivatives are investigated as kinase inhibitors for cancer therapy, a logical starting point for investigating the biological activity of this compound would be to screen it against relevant cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.[3][14][15][16]
Caption: Hypothetical PI3K/AKT/mTOR Pathway Inhibition.
Conclusion
While specific solubility data for this compound is not currently available in the literature, this guide provides the necessary framework for its experimental determination. The detailed protocols for thermodynamic and kinetic solubility assays will enable researchers to generate reliable data crucial for advancing this compound in the drug discovery pipeline. Understanding its solubility is a fundamental first step in evaluating its potential as a therapeutic agent and for developing appropriate formulations for further preclinical and clinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
The Rising Therapeutic Potential of Novel Oxadiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and structural properties have led to the development of a plethora of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the recent advancements in the biological evaluation of novel oxadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of new therapeutic agents.
A Versatile Pharmacophore: Diverse Biological Activities
Oxadiazole derivatives have demonstrated significant potential across various therapeutic areas. The inherent properties of the oxadiazole ring, such as its ability to act as a bioisosteric replacement for ester and amide groups, contribute to its diverse pharmacological profile.[1][2]
Anticancer Activity
A significant body of research has focused on the anticancer potential of oxadiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines.[3][4][5] The mechanisms underlying their anticancer activity are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.[6][7]
Key Signaling Pathways Targeted by Anticancer Oxadiazole Derivatives:
-
EGFR/PI3K/Akt/mTOR Pathway: Many oxadiazole derivatives have been found to inhibit the epidermal growth factor receptor (EGFR) and downstream components of the PI3K/Akt/mTOR signaling cascade.[6] This pathway is frequently dysregulated in various cancers, and its inhibition can lead to decreased cell proliferation, survival, and angiogenesis.
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway plays a critical role in inflammation and cancer.[8] Some oxadiazole derivatives have been shown to suppress NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes in cancer cells.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Oxadiazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[2][5][9][10] Their mechanism of action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several novel oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[11][12] Their mechanisms often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory cytokine production.[11]
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Some oxadiazole derivatives have demonstrated significant anticonvulsant activity in preclinical models.[13][14][15] These compounds are thought to exert their effects by modulating the activity of neurotransmitter systems, particularly the GABAergic system, which plays a crucial role in regulating neuronal excitability.[13]
Quantitative Data Summary
To facilitate the comparison of the biological activities of different oxadiazole derivatives, the following tables summarize the available quantitative data from various studies.
Table 1: Anticancer Activity of Novel Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon adenocarcinoma) | Varies | [16] |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 (breast adenocarcinoma) | Varies | [16] |
| 2-chloropyridine derivatives with 1,3,4-oxadiazole | SGC-7901 (gastric cancer) | 1.61 ± 0.06 µg/mL (compound 1) | [5] |
| 2-chloropyridine derivatives with 1,3,4-oxadiazole | SGC-7901 (gastric cancer) | 2.56 ± 0.11 µg/mL (compound 2) | [5] |
| Quinoline-1,3,4-oxadiazole conjugates | HepG2 (liver cancer) | 1.2 ± 0.2 µM (compound 8) | [5] |
| Quinoline-1,3,4-oxadiazole conjugates | HepG2 (liver cancer) | 0.8 ± 0.2 µM (compound 9) | [5] |
| 1,3,4-oxadiazole with 1,4-benzodioxan | HepG2, HeLa, SW1116, BGC823 | >55% lower than 5-Fluorouracil | [5] |
| 1,3,4-oxadiazole with pyrazine | HepG2 | 4.22–5.79 µM | [5] |
| 1,3,4-oxadiazole with pyrazine | SW1116 | 2.46–5.06 µM | [5] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | A549 (lung cancer) | <0.14 - 7.48 | [3] |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives | C6 (glioma) | 8.16 - 13.04 | [3] |
Table 2: Antimicrobial Activity of Novel Oxadiazole Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Aryl-1,3,4-oxadiazole-benzothiazole derivatives | Staphylococcus epidermidis | Similar to amoxicillin | [17] |
| Benzothiazepine/benzodiazepine derivatives of aryl-1,3,4-oxadiazole | Pseudomonas aeruginosa, Staphylococcus aureus | Stronger than ampicillin | [17] |
| 2-amino-1,3,4-oxadiazole with quinoline | Clostridium tetani, Bacillus subtilis, Salmonella typhi, Escherichia coli | Moderate to strong | [17] |
| Three 1,3,4-oxadiazole derivatives | Seven Staphylococcus aureus strains | 4 - 32 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of novel oxadiazole derivatives.
Anticancer Activity
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the oxadiazole derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[18]
Antimicrobial Activity
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the oxadiazole derivative in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[19]
Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the oxadiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw to induce inflammation.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[2]
Anticonvulsant Activity
Maximal Electroshock (MES) Seizure Test in Mice
This test is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Preparation: Use adult mice of either sex.
-
Compound Administration: Administer the oxadiazole derivative or a standard anticonvulsant drug (e.g., phenytoin) intraperitoneally or orally.
-
Induction of Seizure: After a predetermined time, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal or ear electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation of Protection: The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity.[15][20]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To provide a clearer understanding of the complex biological processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for evaluating the anticancer activity of novel oxadiazole derivatives.
Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway by novel oxadiazole derivatives.
Caption: Inhibition of the NF-κB signaling pathway by novel oxadiazole derivatives.
Caption: Positive allosteric modulation of the GABA-A receptor by novel oxadiazole derivatives.
Conclusion
Novel oxadiazole derivatives represent a promising and versatile class of compounds with significant therapeutic potential across a range of diseases. Their diverse biological activities, coupled with their favorable chemical properties, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. It is anticipated that continued research in this area will lead to the discovery of new and effective oxadiazole-based drugs for the treatment of cancer, infectious diseases, inflammation, and epilepsy.
References
- 1. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting EGFR/PI3K/AKT/mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 7. defeatingepilepsy.org [defeatingepilepsy.org]
- 8. researchgate.net [researchgate.net]
- 9. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deregulation of the EGFR/PI3K/PTEN/Akt/mTORC1 pathway in breast cancer: possibilities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. benchchem.com [benchchem.com]
- 14. NF-κB Signaling Pathway, Inflammation and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Altered GABA Signaling in Early Life Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole. While the 1,2,4-oxadiazole scaffold is a recurring motif in medicinal chemistry with a broad range of documented biological activities, detailed pharmacological studies, including protein targets, signaling pathway modulation, and quantitative efficacy, for this particular derivative are not present in the public domain.
This guide will, therefore, provide a comprehensive overview of the known mechanisms of action for the broader class of 1,2,4-oxadiazole-containing compounds, which can serve as a foundational framework for potential future research into the specific activities of this compound.
General Pharmacological Profile of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that is often utilized as a bioisostere for ester and amide functionalities. This structural feature can enhance metabolic stability and improve pharmacokinetic properties of drug candidates. Derivatives of 1,2,4-oxadiazole have been investigated for a wide array of therapeutic applications, demonstrating activities as anti-inflammatory, anticancer, antibacterial, and antiviral agents.
Potential Mechanisms of Action for 1,2,4-Oxadiazole Derivatives
Based on extensive research into various substituted 1,2,4-oxadiazoles, several key signaling pathways and molecular targets have been identified. These provide a predictive framework for the potential, yet unconfirmed, mechanism of action for this compound.
1. Anti-inflammatory Activity:
Many oxadiazole derivatives exhibit anti-inflammatory properties. A common mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, certain 1,3,4-oxadiazole derivatives have shown potent and selective COX-2 inhibition. While the specific compound is a 1,2,4-oxadiazole, the general anti-inflammatory potential of the oxadiazole class is well-documented.
2. Anticancer Activity:
The anticancer effects of oxadiazole derivatives are multifaceted and can involve the modulation of several critical signaling pathways.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Some 1,3,4-oxadiazole derivatives have demonstrated the ability to inhibit EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.
-
PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell growth, proliferation, and survival. Oxadiazole compounds have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
-
p53 Upregulation: The tumor suppressor protein p53 plays a vital role in preventing cancer formation. Certain oxadiazoles can stabilize p53, leading to the activation of pro-apoptotic genes.
-
Induction of Oxidative Stress: Some derivatives can selectively induce the production of reactive oxygen species (ROS) in cancer cells, causing DNA damage and mitochondrial dysfunction, ultimately leading to cell death.
The diagram below illustrates a generalized workflow for assessing the anticancer potential of a novel oxadiazole compound, based on common experimental approaches cited in the literature.
An In-Depth Technical Guide to the In Vitro Screening of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document provides a comprehensive technical framework for the initial in vitro screening of the novel compound, 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1).[5] Given the lack of specific biological data for this exact molecule, this guide outlines a logical, multi-tiered screening cascade designed to efficiently identify its potential therapeutic value. The proposed workflow will encompass cytotoxicity profiling against cancerous and non-cancerous cell lines, evaluation of anti-inflammatory potential through cyclooxygenase (COX) enzyme inhibition, and assessment of antimicrobial activity against a panel of pathogenic bacteria and fungi. Detailed experimental protocols are provided for each key assay, and logical workflows are visualized to facilitate clear understanding and implementation.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 443106-68-1 | [5] |
| Molecular Formula | C₁₄H₁₅BrN₂O | [5] |
| Molecular Weight | 307.2 g/mol | [5] |
| Chemical Structure | ||
| (Image of the chemical structure of this compound) |
Proposed In Vitro Screening Cascade
Based on the established biological activities of oxadiazole derivatives, a three-pronged initial screening approach is recommended to assess the cytotoxic, anti-inflammatory, and antimicrobial potential of this compound.
References
An In-depth Technical Guide to the Target Identification of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This technical guide outlines a comprehensive strategy for the target identification and validation of a specific novel compound, 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole. While the precise molecular targets of this compound are not yet fully elucidated in publicly available literature, this document provides a detailed roadmap for researchers to systematically identify its biological targets, understand its mechanism of action, and evaluate its therapeutic potential. The guide details established experimental protocols, data presentation standards, and visual workflows to facilitate a structured and efficient target discovery process.
Introduction to this compound and the Oxadiazole Scaffold
The compound this compound (Molecular Formula: C₁₄H₁₅BrN₂O) is a synthetic molecule featuring a 1,2,4-oxadiazole core.[5] The broader family of oxadiazole-containing molecules has been implicated in a multitude of biological processes, making them attractive candidates for drug development.[6][7] Derivatives have been reported to act as inhibitors of various enzymes, such as kinases, proteases, and polymerases, and to modulate the activity of transcription factors and other key signaling proteins.[8][9][10][11][12][13] Given the established bioactivity of this chemical class, a systematic target identification campaign for this compound is a critical step in exploring its therapeutic applications.
Hypothetical Target Identification Workflow
A robust target identification strategy typically begins with broad, unbiased screening methods to generate initial hypotheses, followed by more focused validation experiments.
Phase 1: Unbiased Target Discovery
The initial phase aims to identify a list of potential protein interactors.
-
Affinity Chromatography coupled with Mass Spectrometry (AC-MS): This is a powerful technique to isolate binding partners from complex biological mixtures.
-
Protocol:
-
Ligand Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A control column with no immobilized ligand should be prepared in parallel.
-
Protein Lysate Preparation: Prepare native protein extracts from relevant cell lines or tissues (e.g., a panel of cancer cell lines, given the known anticancer activity of oxadiazoles).[3][14]
-
Affinity Chromatography: Incubate the protein lysate with the ligand-immobilized and control beads. After incubation, wash the beads extensively with buffer to remove non-specific binders.
-
Elution: Elute the specifically bound proteins using a competitive free ligand, or by changing buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify the specific bands by in-gel digestion followed by LC-MS/MS analysis.
-
-
-
Phenotypic Screening: High-content screening across a diverse panel of cell lines can provide clues about the compound's mechanism of action and potential pathways affected.
-
Protocol:
-
Cell Panel Selection: Utilize a panel of well-characterized human cancer cell lines (e.g., NCI-60).
-
Compound Treatment: Treat cells with a range of concentrations of this compound.
-
High-Content Imaging: Use automated microscopy to capture images of cells stained with fluorescent dyes for various cellular features (e.g., nuclear morphology, cytoskeletal organization, mitochondrial health).
-
Data Analysis: Analyze the imaging data to identify statistically significant phenotypic changes induced by the compound. Compare this "phenotypic fingerprint" to databases of compounds with known mechanisms of action.
-
-
Phase 2: Target Validation and Mechanistic Studies
Once a list of putative targets is generated, validation is essential.
-
Direct Binding Assays: Confirm the physical interaction between the compound and the candidate protein.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure the change in refractive index as the compound flows over it to determine binding kinetics.
-
-
Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, its functional modulation by the compound must be quantified.
-
Example (Kinase Inhibition Assay):
-
Incubate the recombinant kinase with its substrate and ATP in the presence of varying concentrations of this compound.
-
Quantify the phosphorylated substrate using methods like ELISA, radiometric assays, or luminescence-based assays (e.g., ADP-Glo).
-
Calculate the IC₅₀ value from the dose-response curve.
-
-
-
Cellular Target Engagement Assays: Confirm that the compound engages the target within a cellular context.
-
Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.
-
Treat intact cells with the compound.
-
Heat the cell lysate to a range of temperatures.
-
Quantify the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.
-
-
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data that could be generated during a target identification campaign for this compound, assuming a kinase target is identified.
Table 1: Summary of Putative Protein Targets Identified by AC-MS
| Rank | Protein Name | Gene Symbol | UniProt ID | Peptide Count | Fold Enrichment (vs. Control) |
| 1 | Cyclin-Dependent Kinase 1 | CDK1 | P06493 | 25 | 15.2 |
| 2 | Mitogen-Activated Protein Kinase 1 | MAPK1 | P28482 | 18 | 9.8 |
| 3 | Heat Shock Protein 90 | HSP90AA1 | P07900 | 15 | 6.5 |
| 4 | Signal Transducer and Activator of Transcription 3 | STAT3 | P40763 | 12 | 5.1 |
Table 2: In Vitro Binding Affinity and Functional Inhibition
| Target Protein | Binding Assay | K_D (nM) | Functional Assay | IC₅₀ (nM) |
| CDK1 | Surface Plasmon Resonance | 150 | Kinase Activity Assay | 250 |
| MAPK1 | Isothermal Titration Calorimetry | 800 | Kinase Activity Assay | 1200 |
| STAT3 | Surface Plasmon Resonance | >10,000 | N/A | >10,000 |
Table 3: Cellular Activity Profile
| Cell Line | Target Pathway | Cellular Assay | EC₅₀ (µM) |
| HeLa (Cervical Cancer) | Cell Cycle | Proliferation (MTT) | 1.5 |
| A549 (Lung Cancer) | Cell Cycle | Proliferation (MTT) | 2.8 |
| MCF-7 (Breast Cancer) | Cell Cycle | Proliferation (MTT) | 2.1 |
| HEK293 (Non-cancerous) | Cell Cycle | Proliferation (MTT) | >50 |
Visualization of Workflows and Pathways
Visual diagrams are crucial for conceptualizing the complex processes in target identification.
Caption: General workflow for target identification and validation.
Assuming validation confirms CDK1 as a primary target, the compound would likely interfere with the cell cycle.
Caption: Hypothesized signaling pathway for CDK1 inhibition.
Conclusion
The systematic approach detailed in this guide provides a clear and actionable framework for the target identification of this compound. By integrating unbiased discovery methods with rigorous biochemical and cellular validation, researchers can effectively elucidate the compound's mechanism of action. This process is fundamental to translating a promising chemical scaffold into a potential therapeutic agent. The illustrative data and visualized workflows serve as a practical reference for planning and executing a successful target discovery campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ipbcams.ac.cn [ipbcams.ac.cn]
- 9. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 [mdpi.com]
- 11. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells | MDPI [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
using 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole in anti-inflammatory assays
Application Notes and Protocols for Anti-Inflammatory Assays
Topic: Using 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole in Anti-Inflammatory Assays
Disclaimer: The following application notes and protocols are generalized for the screening of novel 1,2,4-oxadiazole derivatives, as specific experimental data for this compound is not currently available in the public domain. The provided data are illustrative and intended to guide researchers in designing and interpreting their own experiments.
Introduction
Oxadiazole derivatives, including the 1,2,4-oxadiazole scaffold, are recognized for their diverse pharmacological activities, with many exhibiting significant anti-inflammatory properties.[1][2][3][4] These compounds often exert their effects by modulating key inflammatory pathways. The interest in 1,2,4-oxadiazole derivatives stems from their potential to inhibit inflammatory mediators, making them promising candidates for the development of new anti-inflammatory drugs.[1][4][5] This document provides a comprehensive overview of standard in vivo and in vitro assays to evaluate the anti-inflammatory potential of a representative 1,2,4-oxadiazole compound, such as this compound.
In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and widely used in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[6][7][8][9][10][11]
Experimental Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Administration: Animals are fasted overnight before the experiment and divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 1% Carboxymethyl cellulose in saline).
-
Test Compound Group(s): Receives this compound at various doses (e.g., 10, 20, 40 mg/kg, administered orally).
-
Standard Drug Group: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, administered orally).
-
-
Induction of Edema: One hour after the administration of the test compound or vehicle, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[6][8][10][11]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[10]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control (1% CMC) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.62 ± 0.04 | 27.06% |
| This compound | 20 | 0.45 ± 0.03 | 47.06% |
| This compound | 40 | 0.31 ± 0.02 | 63.53% |
| Indomethacin (Standard) | 10 | 0.28 ± 0.02 | 67.06% |
Experimental Workflow:
Carrageenan-Induced Paw Edema Workflow
In Vitro Anti-Inflammatory Assays
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[12][13][14][15]
Experimental Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 1 hour.
-
LPS Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Nitrite Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[14]
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.
Data Presentation:
| Compound Concentration (µM) | Nitrite Concentration (µM) (± SEM) | % Inhibition of NO Production |
| Control (Unstimulated) | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | - |
| 1 | 40.1 ± 1.8 | 12.45% |
| 5 | 32.5 ± 1.5 | 29.04% |
| 10 | 21.7 ± 1.2 | 52.62% |
| 25 | 13.2 ± 0.9 | 71.18% |
| 50 | 8.9 ± 0.7 | 80.57% |
| IC50 Value (µM) | ~12.5 |
Cyclooxygenase-2 (COX-2) Inhibitory Assay
This assay determines the ability of the compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.[16][17][18][19]
Experimental Protocol:
-
Assay Principle: A fluorometric or colorimetric COX inhibitor screening assay kit is used. The assay measures the production of prostaglandin G2 (PGG2) or its subsequent products.[16][18]
-
Reaction Mixture: A reaction mixture is prepared containing human recombinant COX-2 enzyme, a heme cofactor, and the assay buffer.
-
Inhibitor Incubation: The test compound, this compound, at various concentrations is pre-incubated with the COX-2 enzyme for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The product formation is measured kinetically using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent probe used in the kit.
-
Calculation: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | >100 | 8.2 | >12.2 |
| Celecoxib (Standard) | 15 | 0.05 | 300 |
Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement
This assay quantifies the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[20][21][22][23][24]
Experimental Protocol:
-
Cell Culture and Treatment: RAW 264.7 cells are cultured, seeded, and treated with the test compound and LPS as described in the nitric oxide production assay.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.
-
ELISA Assay: The concentrations of TNF-α and IL-6 in the supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[20][21]
-
Procedure Overview:
-
The supernatant is added to microplate wells pre-coated with a capture antibody specific for the cytokine of interest.
-
After incubation and washing, a detection antibody is added, followed by a streptavidin-HRP conjugate.
-
A substrate solution is then added to produce a colorimetric signal.
-
The absorbance is measured, and the cytokine concentration is determined from a standard curve.
-
-
Calculation: The percentage inhibition of cytokine production is calculated for each concentration of the test compound.
Data Presentation:
| Compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 8.5 | 10.2 |
| 5 | 25.3 | 28.9 |
| 10 | 48.7 | 55.4 |
| 25 | 70.1 | 75.6 |
| 50 | 85.4 | 88.2 |
| IC50 Value (µM) | ~10.5 | ~8.8 |
Proposed Anti-Inflammatory Signaling Pathway
Many anti-inflammatory compounds, including oxadiazole derivatives, are known to target the NF-κB signaling pathway.[3][25][26] This pathway is central to the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. diva-portal.org [diva-portal.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Inflammation Pathway | Cell Signaling Technology [cellsignal.com]
- 26. mdpi.com [mdpi.com]
Application Note: In Vitro Evaluation of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] This application note describes a detailed experimental protocol for evaluating the in vitro anticancer potential of a specific 1,2,4-oxadiazole derivative, 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1).[6] The protocols provided herein outline methods to assess its cytotoxicity, and to investigate its putative mechanism of action via the induction of apoptosis in human cancer cell lines.
Hypothetical Mechanism of Action: Induction of Apoptosis
Based on the known activities of similar heterocyclic compounds, it is hypothesized that this compound may exert its anticancer effects by inducing programmed cell death (apoptosis) in cancer cells. This could potentially occur through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and subsequent activation of caspases.
Experimental Workflow
The overall experimental workflow for assessing the anticancer activity of this compound is depicted in the following diagram.
Caption: Workflow for in vitro anticancer screening.
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized signaling pathway through which this compound may induce apoptosis.
Caption: Hypothesized intrinsic apoptosis pathway.
Experimental Protocols
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIPA buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (Bcl-2, Bax, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol 1: Cell Culture and Maintenance
-
Culture human cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cell Viability (MTT) Assay
-
Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Protocol 3: Apoptosis Assay by Flow Cytometry
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Protocol 4: Western Blot Analysis
-
Treat cells in 6-well plates with the compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Data Presentation
Table 1: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 | 15.8 ± 1.2 |
| A549 | 22.5 ± 2.1 |
Table 2: Induction of Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | - | 5.2 ± 0.8 |
| Compound | 15.8 (IC₅₀) | 35.6 ± 3.5 |
| Compound | 31.6 (2x IC₅₀) | 62.1 ± 4.9 |
Table 3: Relative Protein Expression in MCF-7 Cells
| Treatment | Concentration (µM) | Bcl-2 (Relative Expression) | Bax (Relative Expression) | Cleaved Caspase-3 (Relative Expression) |
| Vehicle Control | - | 1.00 | 1.00 | 1.00 |
| Compound | 15.8 (IC₅₀) | 0.45 ± 0.05 | 2.10 ± 0.22 | 3.50 ± 0.31 |
| Compound | 31.6 (2x IC₅₀) | 0.21 ± 0.03 | 3.85 ± 0.41 | 6.75 ± 0.59 |
References
Application Notes and Protocols: 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a synthetic heterocyclic compound belonging to the oxadiazole class of molecules. Compounds with the 1,2,4-oxadiazole scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Recent research has explored their potential as anti-cancer agents, with studies indicating that certain derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. This document provides an overview of the potential applications and suggested experimental protocols for investigating the anti-cancer effects of this compound.
Potential Anti-Cancer Applications
While specific research on this compound is emerging, related oxadiazole derivatives have demonstrated potential in targeting several hallmarks of cancer. The proposed mechanisms of action often involve the modulation of key signaling pathways controlling cell survival, proliferation, and apoptosis. The bromophenyl and cyclohexyl moieties of this particular compound may influence its lipophilicity, cell permeability, and interaction with specific biological targets.
Experimental Protocols
The following are generalized protocols that can be adapted to study the anti-cancer effects of this compound. Researchers should optimize these protocols for their specific cancer cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on cell viability and proliferation.
Workflow:
Application Notes and Protocols for the Development of Antimicrobial Agents with 1,2,4-Oxadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and mechanism of action of 1,2,4-oxadiazole derivatives. The accompanying protocols offer detailed methodologies for the preparation and evaluation of these promising antimicrobial agents.
Introduction to 1,2,4-Oxadiazoles as Antimicrobial Agents
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. This structural motif has garnered significant attention in medicinal chemistry due to its bioisosteric properties, chemical stability, and broad spectrum of biological activities.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated potent activity against a range of pathogens, including drug-resistant bacteria and fungi, making them a promising class of compounds for the development of new anti-infective therapies.[3][4]
The antimicrobial potential of 1,2,4-oxadiazoles stems from their ability to interact with various biological targets. In bacteria, they have been shown to inhibit cell wall biosynthesis by targeting penicillin-binding proteins (PBPs).[5][6][7] This mechanism is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][8] In fungi, certain 1,2,4-oxadiazole derivatives act as succinate dehydrogenase (SDH) inhibitors, disrupting the fungal respiratory chain.[9][10]
Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of selected 1,2,4-oxadiazole derivatives against various bacterial and fungal strains.
Table 1: Antibacterial Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Antibiotic 75b | Staphylococcus aureus ATCC 29213 | ≤ 8 | [5] |
| Compound 12 | Staphylococcus aureus 43300 (MRSA) | 2 µM | [4] |
| Compound 3 | Staphylococcus aureus 43300 (MRSA) | 4 µM | [4] |
| Compound 58 | Staphylococcus aureus ATCC | 4 | [3] |
| Compound 17 | Staphylococcus aureus | 25 | [11] |
| Compound 18 | Escherichia coli | 25 | [11] |
| Compound 43 | Staphylococcus aureus | 0.15 | [3] |
| Compound 43 | Salmonella schottmulleri | 0.05 | [3] |
| Compound 43 | Escherichia coli | 0.05 | [3] |
| Compound 43 | Pseudomonas aeruginosa | 7.8 | [3] |
| Compound 5v | Xanthomonas oryzae pv. oryzae (Xoo) | 19.44 | [12] |
| Compound 5u | Xanthomonas oryzae pv. oryzicola (Xoc) | 19.04 | [12] |
MIC: Minimum Inhibitory Concentration
Table 2: Antifungal Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Organism | EC50 (µg/mL) | MIC (µg/mL) | Reference |
| Compound 4f | Rhizoctonia solani | 12.68 | - | [9] |
| Compound 4f | Fusarium graminearum | 29.97 | - | [9] |
| Compound 4f | Exserohilum turcicum | 29.14 | - | [9] |
| Compound 4f | Colletotrichum capsica | 8.81 | - | [9] |
| Compound 4q | Rhizoctonia solani | 38.88 | - | [9] |
| Compound 4q | Colletotrichum capsica | 41.67 | - | [9] |
| Compound F15 | Sclerotinia sclerotiorum | 2.9 | - | [10] |
| Compound 17 | Aspergillus niger | - | 25 | [11] |
| Compound 18 | Aspergillus niger | - | 25 | [11] |
| Compound 43 | Candida albicans | - | 12.5 | [3] |
| Compound 43 | Trichophyton mentagrophytes | - | 6.3 | [3] |
EC50: Half-maximal Effective Concentration; MIC: Minimum Inhibitory Concentration
Experimental Protocols
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol describes a common method for the synthesis of 1,2,4-oxadiazole derivatives from amidoximes and carboxylic acids.[3][13]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Dichloromethane (DCM)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and EDC·HCl (1.2 eq) in DCM at 0 °C.
-
Stir the mixture for 15 minutes.
-
Add the amidoxime (1.0 eq) to the solution and stir at room temperature for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the formation of the O-acylamidoxime intermediate is complete, evaporate the solvent under reduced pressure.
-
Add an anhydrous solvent (e.g., toluene) to the residue and heat the mixture at reflux (e.g., 110 °C) until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.
Caption: General synthetic workflow for 1,2,4-oxadiazole derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the standard broth microdilution method for determining the MIC of antimicrobial compounds.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi).
-
Add the inoculum to each well containing the test compound dilutions.
-
Include positive control wells (inoculum with a known antibiotic/antifungal) and negative control wells (broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination via broth microdilution.
Mechanism of Action
Inhibition of Bacterial Cell Wall Synthesis
A significant number of antibacterial 1,2,4-oxadiazoles exert their effect by inhibiting bacterial cell wall biosynthesis.[5][6] This is achieved through the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][7] The disruption of this process leads to a weakened cell wall and ultimately cell lysis.
Caption: Inhibition of bacterial cell wall synthesis by 1,2,4-oxadiazoles.
Inhibition of Fungal Succinate Dehydrogenase (SDH)
For antifungal 1,2,4-oxadiazole derivatives, a key mechanism of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain.[9][10] By blocking the activity of SDH, these compounds interfere with cellular respiration and energy production, leading to fungal cell death.
Caption: Inhibition of fungal succinate dehydrogenase by 1,2,4-oxadiazoles.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. The demonstrated activity against both bacterial and fungal pathogens, including drug-resistant strains, highlights their therapeutic potential. Future research should focus on optimizing the structure-activity relationships to enhance potency and broaden the spectrum of activity. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for the clinical development of 1,2,4-oxadiazole-based antimicrobial drugs.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergism of a Novel 1,2,4-oxadiazole-containing Derivative with Oxacillin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-oxadiazole scaffold is a key heterocyclic motif in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide groups.[1] Compounds featuring this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making them a prime focus in drug discovery.[2][3][4] This document provides a detailed framework for the high-throughput screening (HTS) of a library of analogs based on the 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole core structure.
The following protocols outline a representative HTS campaign aimed at identifying potent inhibitors of a hypothetical cancer-related kinase, "Kinase-X," followed by secondary assays to confirm activity and assess cytotoxicity.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening (HTS) - Kinase-X Inhibition Assay
This protocol describes a biochemical assay to identify compounds that inhibit Kinase-X activity. The assay measures the phosphorylation of a substrate peptide via a luminescence-based readout.
Materials:
-
Kinase-X enzyme (recombinant)
-
Kinase-X substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
This compound analog library dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, white, flat-bottom plates
-
Multichannel pipettes and automated liquid handlers
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the analog library (10 mM in DMSO) to the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Control Wells: Designate columns for controls:
-
Negative Control: 50 nL of DMSO (no inhibition).
-
Positive Control: 50 nL of a known Kinase-X inhibitor (e.g., 1 µM Staurosporine) in DMSO (maximum inhibition).
-
-
Enzyme Addition: Add 5 µL of Kinase-X enzyme solution (diluted in kinase reaction buffer) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide and ATP (diluted in kinase reaction buffer) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at RT.
-
Signal Development:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at RT.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at RT.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_positive) / (Lumi_negative - Lumi_positive)) Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the negative control mean (e.g., >50% inhibition).
Protocol 2: Secondary Assay - Dose-Response and IC₅₀ Determination
This protocol is for confirming the activity of hits from the primary screen and determining their potency (IC₅₀).
Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting from a 10 mM stock.
-
Compound Plating: Transfer 50 nL of each concentration to a 384-well plate.
-
Assay Performance: Follow steps 2-8 from the Primary HTS Protocol.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each confirmed hit.
Protocol 3: Cytotoxicity Profiling (MTT Assay)
This assay identifies compounds that are toxic to cells, helping to eliminate non-specific hits.[5][6]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[5]
-
Dimethyl sulfoxide (DMSO)[5]
-
96-well, clear-bottom cell culture plates
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds (matching the dose-response range) and incubate for 48-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percent viability against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation
Quantitative data from the screening cascade should be organized for clear interpretation and comparison.
Table 1: Summary of Primary HTS Campaign
| Parameter | Value |
|---|---|
| Total Compounds Screened | 50,000 |
| Screening Concentration | 10 µM |
| Assay Z'-Factor | 0.85 |
| Hit Cutoff (% Inhibition) | > 50% |
| Number of Primary Hits | 250 |
| Hit Rate | 0.5% |
Table 2: Potency and Cytotoxicity of Confirmed Hits
| Compound ID | Kinase-X IC₅₀ (µM) | MCF-7 CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
|---|---|---|---|
| BCO-001 | 0.15 | > 50 | > 333 |
| BCO-002 | 0.42 | 15.5 | 36.9 |
| BCO-003 | 1.20 | > 50 | > 41 |
| BCO-004 | 5.80 | 12.3 | 2.1 |
| BCO-005 | 0.09 | 2.5 | 27.8 |
Visualizations
High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Hypothetical Kinase-X Signaling Pathway
Caption: Inhibition of the hypothetical Kinase-X signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole in various matrices. The protocols are based on established analytical techniques for structurally related compounds and are intended to serve as a starting point for method development and validation.
Introduction
This compound is a member of the 1,2,4-oxadiazole class of heterocyclic compounds. Derivatives of 1,2,4-oxadiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is adapted from a validated protocol for a related bromophenyl-oxadiazole derivative and is suitable for routine quantification and stability studies.[6][7][8]
Experimental Protocol
2.1.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is required.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | UV detection at the lambda max (λmax) of the compound. Based on similar structures, a starting wavelength of 235 nm is recommended.[6][8] A full UV scan should be performed to determine the optimal wavelength. |
| Run Time | Approximately 10 minutes |
2.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: The sample preparation will depend on the matrix. For example, in biological matrices, a protein precipitation step with acetonitrile followed by centrifugation and filtration of the supernatant would be a typical starting point. For formulated products, dissolution in a suitable solvent followed by dilution to fall within the calibration range is recommended.
2.1.3. Method Validation Parameters
The analytical method should be validated according to ICH guidelines, including the following parameters:
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Accuracy | 98-102% recovery for replicate preparations of at least three different concentrations. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. |
| Specificity | The peak for the analyte should be well-resolved from any matrix components or degradation products. Peak purity should be assessed using the DAD. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | To be determined experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ). |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Data Presentation
The quantitative data obtained from the HPLC-DAD analysis should be summarized in tables for clear comparison.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| r² | Example Value |
| Equation | y = mx + c |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=3) | Recovery (%) | RSD (%) |
| 5 | Example Value | Example Value | Example Value |
| 25 | Example Value | Example Value | Example Value |
| 75 | Example Value | Example Value | Example Value |
Experimental Workflow
Caption: Workflow for HPLC-DAD quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially for analysis in complex biological matrices, an LC-MS method is recommended. Mass spectrometric analysis of 1,2,4-oxadiazoles has been previously reviewed, providing a basis for method development.[9]
Experimental Protocol
3.1.1. Instrumentation and Conditions
An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) is required.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for faster analysis. |
| Mobile Phase | Gradient elution with: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid. A typical gradient could be 10-95% B over 5 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode. |
| MS Analysis | Full scan mode to determine the precursor ion [M+H]⁺. Then, product ion scan to identify characteristic fragment ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. |
3.1.2. Standard and Sample Preparation
Preparation of standards and samples would be similar to the HPLC-DAD method, but lower concentrations will likely be required due to the higher sensitivity of the MS detector. The use of a deuterated internal standard is highly recommended for improved accuracy.
3.1.3. Method Validation
Validation parameters are similar to the HPLC-DAD method but should also include matrix effect and recovery assessments.
Data Presentation
Table 3: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Table 4: Linearity and Sensitivity Data
| Parameter | Value |
| Calibration Range (ng/mL) | Example: 0.1 - 100 |
| r² | Example Value |
| LOD (ng/mL) | Example Value |
| LOQ (ng/mL) | Example Value |
Logical Relationship for Method Development
Caption: LC-MS method development and validation steps.
Conclusion
The presented HPLC-DAD and LC-MS methods provide a comprehensive framework for the quantitative analysis of this compound. The HPLC-DAD method is suitable for routine analysis and quality control, while the LC-MS method offers higher sensitivity and selectivity for more demanding applications such as bioanalysis. Both methods require thorough validation to ensure reliable and accurate results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
- 8. jhas-nu.in [jhas-nu.in]
- 9. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is a small molecule featuring a 1,2,4-oxadiazole heterocyclic core. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The physicochemical properties of this compound, specifically its molecular formula C₁₄H₁₅BrN₂O and molecular weight of 307.2 g/mol , suggest that it is likely a hydrophobic compound with poor aqueous solubility. This presents a significant challenge for its development as a therapeutic agent, as poor solubility often leads to low bioavailability and suboptimal therapeutic efficacy.
To overcome these limitations, advanced formulation strategies are required to enhance the solubility and dissolution rate of this compound. Nanoparticle-based drug delivery systems offer a promising approach for the formulation of hydrophobic drugs. By encapsulating the active pharmaceutical ingredient (API) within a nanoparticle carrier, it is possible to improve its bioavailability, provide controlled release, and potentially target the drug to specific tissues or cells.
These application notes provide a comprehensive overview of the formulation of this compound into polymeric nanoparticles. Detailed protocols for the formulation, characterization, and in vitro evaluation of the nanoparticles are presented.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 443106-68-1 | |
| Molecular Formula | C₁₄H₁₅BrN₂O | |
| Molecular Weight | 307.2 g/mol | |
| Predicted Solubility | Poorly soluble in water | Inferred from structure |
Formulation Development: Polymeric Nanoparticles
Polymeric nanoparticles are a versatile platform for the delivery of hydrophobic drugs. They can protect the encapsulated drug from degradation, control its release profile, and improve its pharmacokinetic properties. For this application, we will utilize the nanoprecipitation method, a straightforward and reproducible technique for preparing polymeric nanoparticles.
Materials
-
This compound (API)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (solvent)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water (anti-solvent)
Experimental Protocols
Formulation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of API-loaded PLGA nanoparticles using the nanoprecipitation method.
Protocol:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) solution of PVA in deionized water.
-
Stir the solution at room temperature until the PVA is fully dissolved.
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to 20 mL of the aqueous PVA solution while stirring at a constant rate (e.g., 600 rpm) using a magnetic stirrer.
-
The rapid diffusion of acetone into the aqueous phase will cause the PLGA and the encapsulated drug to precipitate as nanoparticles.
-
-
Solvent Evaporation:
-
Continue stirring the nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove any unencapsulated drug and excess PVA.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose) can be added before freezing to improve the stability of the nanoparticles.
-
Characterization of Nanoparticles
The physicochemical properties of the formulated nanoparticles are critical for their performance and should be thoroughly characterized.
Dynamic Light Scattering (DLS) is a technique used to determine the hydrodynamic diameter, size distribution (PDI), and surface charge (zeta potential) of nanoparticles in a colloidal suspension.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
DLS Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the average particle size (Z-average), PDI, and zeta potential.
-
-
Data Analysis: Analyze the results to ensure a narrow size distribution (low PDI) and a sufficiently high zeta potential for colloidal stability.
The encapsulation efficiency and drug loading quantify the amount of drug successfully encapsulated within the nanoparticles.
Protocol:
-
Separation of Free Drug:
-
Centrifuge a known amount of the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Collect the supernatant, which contains the unencapsulated (free) drug.
-
-
Quantification of Free Drug:
-
Determine the concentration of the free drug in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation of EE and DL:
-
Encapsulation Efficiency (%):
-
Drug Loading (%):
-
Table 1: Physicochemical Characterization of this compound Loaded Nanoparticles
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1 | 180 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.6 ± 3.1 | 8.1 ± 0.3 |
| F2 | 210 ± 6.8 | 0.18 ± 0.03 | -22.1 ± 2.1 | 82.3 ± 2.9 | 7.8 ± 0.2 |
In Vitro Drug Release Study
An in vitro drug release study is performed to evaluate the rate and extent of drug release from the nanoparticles over time. The dialysis bag method is a commonly used technique for this purpose.
Protocol:
-
Preparation of Dialysis Bags:
-
Cut a piece of dialysis tubing (with a suitable molecular weight cut-off) and hydrate it in the release medium.
-
Place a known amount of the nanoparticle suspension inside the dialysis bag and securely seal both ends.
-
-
Experimental Setup:
-
Place the dialysis bag in a beaker containing a defined volume of release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 with 0.5% Tween 80 to maintain sink conditions).
-
Maintain the temperature at 37°C and stir the release medium at a constant rate.
-
-
Sampling:
-
At predetermined time intervals (
-
Application Notes and Protocols for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1,2,4-oxadiazole scaffold is a significant five-membered heterocycle in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities.[1] Its presence in numerous biologically active compounds underscores its importance in drug discovery.[1][2] This document provides a detailed overview of prominent synthetic methodologies for preparing 3,5-disubstituted 1,2,4-oxadiazoles, complete with experimental protocols, comparative data, and workflow diagrams.
Methodology 1: Acylation of Amidoximes followed by Cyclodehydration
This classical and versatile method remains a cornerstone for 1,2,4-oxadiazole synthesis. It involves the initial formation of an O-acylamidoxime intermediate from an amidoxime and an acylating agent, which then undergoes cyclodehydration to yield the desired 1,2,4-oxadiazole.[1][3] This can be performed as a two-step process with isolation of the intermediate or as a more streamlined one-pot procedure.[2][4]
Logical Workflow for Amidoxime Acylation Route
Caption: General workflow for the two-step synthesis of 1,2,4-oxadiazoles via amidoxime acylation.
Experimental Protocols
Protocol 1.1: Two-Step Synthesis using Acyl Chlorides (Tiemann-Krüger Method) [1]
-
Acylation: To a solution of a substituted amidoxime (1.0 eq) in pyridine at 0 °C, add the substituted acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Cyclodehydration/Purification: Purify the crude product by silica gel column chromatography to yield the 3,5-disubstituted 1,2,4-oxadiazole.
Protocol 1.2: One-Pot Synthesis using Carboxylic Acid Esters in a Superbase Medium [1][4]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).[1][4]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
Note: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid ester can inhibit the formation of the desired product in this one-pot method.[4]
Data Presentation: Comparison of Acylating Agents and Conditions
| Acylating Agent | Coupling/Activating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Acyl Chloride | - | Pyridine | Pyridine | Reflux | 6-12 | Moderate to Good | [1] |
| Carboxylic Acid | Carbonyldiimidazole (CDI) | NaOH | DMSO | Room Temp | 4-24 | Good | [2] |
| Carboxylic Acid | Vilsmeier Reagent | - | - | - | - | 61-93 | [4] |
| Carboxylic Acid Ester | - | NaOH (powdered) | DMSO | Room Temp | 4-24 | 11-90 | [4] |
| Acyl Chloride | - | TBAF | MeCN | Room Temp | - | Good | [5] |
| Dicarboxylic Acid Anhydride | - | MOH (M=Na, K) | DMSO | Room Temp | - | Good | [5] |
Methodology 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
This [3+2] cycloaddition approach is another fundamental route to the 1,2,4-oxadiazole core.[3] It involves the reaction of a nitrile oxide, often generated in situ from an aldoxime or hydroximoyl chloride, with a nitrile.[3][6] A significant challenge with this method is the potential for the nitrile oxide to dimerize, forming a furoxan (1,2,5-oxadiazole-2-oxide), which is often the kinetically favored pathway.[4][7]
Reaction Pathway for 1,3-Dipolar Cycloaddition
Caption: Synthesis of 1,2,4-oxadiazoles via 1,3-dipolar cycloaddition, highlighting the competing dimerization side reaction.
Experimental Protocol
Protocol 2.1: Oxidative Cycloaddition of Aldoximes with Nitriles [2]
-
To a solution of an aryl aldoxime (1.0 eq) in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) as an oxidant.
-
Add the nitrile (can be used in excess or as the solvent to minimize dimerization).[7]
-
Introduce a base (e.g., triethylamine) to facilitate the in situ formation of the nitrile oxide.
-
Stir the reaction at room temperature and monitor by TLC. The key intermediate is the nitrile oxide, which is formed from the aryl aldoxime under the reaction conditions.[2]
-
Upon completion, perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Note: The use of a platinum(IV) catalyst has been reported to facilitate the cycloaddition under mild conditions, potentially reducing side reactions.[4][8]
Methodology 3: One-Pot Synthesis from Nitriles and Hydroxylamine
This efficient method allows for the synthesis of symmetrically 3,5-disubstituted 1,2,4-oxadiazoles directly from nitriles and hydroxylamine hydrochloride, avoiding the pre-formation of amidoximes.[9]
Experimental Protocol
Protocol 3.1: Solvent-Free Synthesis using Potassium Fluoride [9]
-
In a reaction vessel, thoroughly mix the nitrile (2.0 eq), hydroxylamine hydrochloride (1.0 eq), and potassium fluoride (as a catalyst and solid support).
-
Heat the solvent-free mixture, for example, in a microwave reactor.
-
Monitor the reaction for completion.
-
After cooling, perform a simple workup in an aqueous medium.
-
The product can often be isolated by filtration and purified by recrystallization.
This method is advantageous due to its simplicity, aqueous workup, and often excellent yields for symmetrically substituted products.[9]
Data Presentation: One-Pot Synthesis of Symmetrical 1,2,4-Oxadiazoles
| Nitrile (R-CN) | Base/Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzonitrile | KF | Solvent-free, Heat | Short | Excellent | [9] |
| 4-Fluorobenzonitrile | KF | Solvent-free, Heat | Short | Excellent | [9] |
| Various Aromatic Nitriles | Na2CO3 | Ethylene Glycol, MW | 2 h | High | [10] |
Methodology 4: Oxidative Cyclization
More recent approaches involve the formation of the 1,2,4-oxadiazole ring through oxidative C-O or N-O bond formation. These methods offer alternative pathways, sometimes under mild conditions.[2]
Experimental Protocol
Protocol 4.1: NBS-Promoted Oxidative Cyclization of N-Acyl Amidines [2]
-
To a solution of an N-acyl amidine in a suitable solvent, add N-bromosuccinimide (NBS) as the oxidant.
-
A base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), is typically required to facilitate the cyclization.
-
The reaction is often carried out at room temperature.
-
The proposed mechanism involves N-halogenation of the amidoxime, followed by dehydrohalogenation in the presence of the base to form an imine intermediate which then cyclizes.[2]
-
After the reaction is complete, perform a standard aqueous workup and purification by column chromatography.
Yields for this method are reported to be in the range of 54-84%.[2]
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and scales. Standard laboratory safety procedures should always be followed.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, such as the target molecule, is the reaction of an amidoxime with an acylating agent.[1] This typically involves a two-step process: the formation of an O-acyl amidoxime intermediate, followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.[1] One-pot procedures have also been developed to streamline this process.[2]
Q2: What are the critical starting materials for this synthesis?
The key starting materials are 4-bromobenzamidoxime and an activated form of cyclohexanecarboxylic acid, most commonly cyclohexanecarbonyl chloride.
Q3: Should I use a one-pot or a two-step procedure for the synthesis?
The choice between a one-pot and a two-step procedure depends on the specific requirements of your experiment.
-
Two-Step Procedure: This involves the synthesis and isolation of the intermediate O-acylamidoxime before the final cyclization step. This approach often leads to higher overall yields as the intermediate can be purified, and it is generally easier to troubleshoot.[1]
-
One-Pot Procedure: This method combines the acylation and cyclization steps without isolating the intermediate. It is more time and resource-efficient but may result in lower yields and more side products if the initial acylation is not clean or if the reagents for both steps are not compatible.[2]
Q4: Can microwave irradiation be used to improve the reaction?
Yes, microwave irradiation has been successfully used for the synthesis of 1,2,4-oxadiazoles. It can significantly reduce reaction times and, in some cases, improve yields, offering a cleaner and more efficient alternative to conventional heating.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Amidoxime Formation | Ensure the reaction of 4-bromobenzonitrile with hydroxylamine goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC). The use of a mild base like sodium carbonate is common. |
| Hydrolysis of Acyl Chloride | Cyclohexanecarbonyl chloride is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Inefficient Acylation | The reaction between 4-bromobenzamidoxime and cyclohexanecarbonyl chloride may be slow. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature. A base such as pyridine is typically used as a solvent and to neutralize the HCl byproduct. |
| Incomplete Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate often requires heat. Refluxing in a high-boiling solvent like pyridine or dioxane is common. Alternatively, strong bases in aprotic solvents at room temperature can be effective.[4] Monitor the reaction by TLC to determine the optimal reaction time. |
| Suboptimal Base for Cyclization | The choice of base is critical for the cyclodehydration step. Strong, non-nucleophilic bases are preferred. If using a strong base like KOH or NaOH, ensure anhydrous conditions to prevent hydrolysis of the intermediate.[5] Tetrabutylammonium fluoride (TBAF) in THF is a milder alternative.[4] |
Issue 2: Formation of Significant Side Products
| Observed Side Product | Potential Cause | Prevention and Mitigation |
| Unreacted 4-bromobenzamidoxime and Cyclohexanecarboxylic acid | This indicates the cleavage of the O-acyl amidoxime intermediate. This is often caused by the presence of water or prolonged heating.[3] | Use anhydrous solvents and reagents. Minimize the reaction time and temperature for the cyclodehydration step. |
| Isomeric Impurities | The product may undergo a Boulton-Katritzky rearrangement, especially under thermal or acidic conditions, leading to the formation of other heterocyclic systems.[3] | Use neutral, anhydrous conditions for workup and purification. Avoid acidic conditions if this side product is observed. Store the final compound in a dry environment. |
| Dimerization Products | If using a synthetic route involving nitrile oxides, dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) can be a major competing reaction.[3] | This is less common in the amidoxime-based route. If this pathway is chosen, careful control of reaction conditions is necessary. |
Experimental Protocols
The following are general protocols for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of 4-Bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated 4-bromobenzamidoxime by filtration, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
Dissolve the 4-bromobenzamidoxime (1.0 eq) in pyridine at 0 °C.
-
Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired compound.
Protocol 2: One-Pot Synthesis in Superbase Media
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add 4-bromobenzamidoxime (1.0 eq) and cyclohexanecarboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyclodehydration
| Method | Base/Catalyst | Solvent | Temperature | Typical Reaction Time | Reported Yields |
| Thermal Cyclization | Pyridine (as base and solvent) | Pyridine | Reflux | 6-12 hours | Good to Excellent |
| Base-mediated (Superbase) | NaOH or KOH | DMSO | Room Temperature | 4-24 hours | Poor to Excellent[2] |
| TBAF-mediated | TBAF | THF | Room Temperature | 1-16 hours | Good to Excellent[4] |
| Microwave-assisted | K₂CO₃/Silica gel | Dichloromethane (initially) | Microwave Irradiation | 10-30 minutes | Good to Excellent[3] |
Visualizations
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target molecule.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 1,2,4-Oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 1,2,4-oxadiazoles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Question: I am performing a 1,2,4-oxadiazole synthesis by reacting an amidoxime with an acylating agent, but I am observing very low to no formation of the desired product. What are the possible reasons and how can I improve my yield?
Answer:
Low or no yield in 1,2,4-oxadiazole synthesis is a frequent challenge. The primary reasons often relate to the reaction conditions, the stability of intermediates, or the nature of the starting materials. Here are several factors to consider and troubleshoot:
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Incomplete Acylation of the Amidoxime: The initial step of O-acylation of the amidoxime to form the O-acylamidoxime intermediate is crucial. If this step is inefficient, the subsequent cyclization to the oxadiazole will be poor.
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Solution: Ensure you are using an appropriate activating agent for your carboxylic acid (e.g., DCC, EDC, or CDI) or a sufficiently reactive acylating agent like an acyl chloride.[1] The choice of base and solvent is also critical. For instance, pyridine can serve as both a solvent and a base when using acyl chlorides.[2]
-
-
Failure of Cyclodehydration: The O-acylamidoxime intermediate must undergo cyclodehydration to form the 1,2,4-oxadiazole ring. This step often requires forcing conditions.[3]
-
Solution: If performing a thermal cyclization, ensure the temperature is high enough (refluxing in toluene or xylene may be necessary). For base-mediated cyclizations, consider stronger, non-nucleophilic bases like TBAF in anhydrous THF.[3] Alternatively, superbase systems such as NaOH/DMSO or KOH/DMSO can facilitate cyclization, sometimes even at room temperature.[3][4] Microwave irradiation can also be an effective method to promote this step.[3][5]
-
-
Incompatible Functional Groups: The presence of certain functional groups on your starting materials, such as unprotected hydroxyl (-OH) or amino (-NH2) groups, can interfere with the reaction.[6]
-
Solution: It is advisable to protect these functional groups before carrying out the synthesis and deprotect them afterward.
-
-
Poor Solvent Choice: The solvent plays a significant role in the reaction's success.
-
Solution: Aprotic solvents like DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations. Protic solvents such as water or methanol can be detrimental to the reaction.[3]
-
Issue 2: Formation of Significant Side Products
Question: My reaction mixture shows the presence of major side products, complicating purification and reducing the yield of my desired 1,2,4-oxadiazole. What are these common side products and how can I minimize their formation?
Answer:
The formation of side products is a common hurdle. Identifying the side products through techniques like LC-MS and NMR is the first step in troubleshooting. Here are some of the most frequently observed side products and strategies to mitigate their formation:
-
Hydrolyzed O-Acyl Amidoxime: A common side product is the O-acyl amidoxime intermediate that has failed to cyclize. This is often observed when the cyclization conditions are not sufficiently forcing.[3]
-
Solution: As mentioned previously, increasing the reaction temperature or using a more potent cyclization agent can drive the reaction to completion.[3]
-
-
Nitrile Oxide Dimerization: In syntheses proceeding via a 1,3-dipolar cycloaddition pathway, the nitrile oxide intermediate can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide). This can be a major competing pathway.[3][7]
-
Solution: Careful control of reaction conditions, such as the rate of nitrile oxide generation and the concentration of the nitrile substrate, can favor the desired cycloaddition over dimerization. The use of a platinum(IV) catalyst has been shown to promote the formation of the 1,2,4-oxadiazole under mild conditions.[6]
-
-
Isomeric Oxadiazoles and Rearrangements: In some cases, isomeric oxadiazoles or other heterocyclic systems may form. For instance, the Boulton-Katritzky rearrangement can occur with 3,5-disubstituted 1,2,4-oxadiazoles, particularly under thermal or acidic conditions.[1][3]
-
Solution: To minimize rearrangements, use neutral and anhydrous conditions for workup and purification. Avoid prolonged heating and acidic conditions if you suspect this side reaction.[3]
-
The following diagram illustrates a general troubleshooting workflow for low yield or side product formation:
Caption: Troubleshooting workflow for 1,2,4-oxadiazole synthesis.
Issue 3: Purification Difficulties
Question: I am having trouble purifying my 1,2,4-oxadiazole derivative. It is either an oil that is difficult to handle or it co-elutes with starting materials during column chromatography. What purification strategies can I employ?
Answer:
Purification of 1,2,4-oxadiazoles can be challenging due to their physical properties and the presence of impurities with similar polarities. Here are some effective purification techniques:
-
For Oily or Gummy Products: An oily product often indicates the presence of impurities or residual solvent.[8]
-
Trituration: This is a good first step. Stir the crude oil with a solvent in which your product is insoluble but the impurities are soluble. Common trituration solvents include hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes. If the product solidifies, it can be collected by filtration.[8]
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Solvent Evaporation with a Co-solvent: High-boiling solvents like DMF or DMSO can be difficult to remove and may cause the product to remain an oil. Dissolving the crude product in a volatile solvent like dichloromethane (DCM) and then adding a co-solvent like toluene can help. Evaporation under reduced pressure can remove the high-boiling solvent as an azeotrope, potentially leaving a solid product.[8]
-
-
For Co-elution during Chromatography: When the product and impurities have similar polarities, separation by standard column chromatography can be difficult.
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Optimize Your Mobile Phase: Systematically vary the solvent system for your column. Using a gradient elution can often improve separation. Sometimes, adding a small amount of a third solvent (e.g., methanol or a few drops of acetic acid or triethylamine, if your compound is stable to them) can significantly alter the separation.
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Recrystallization: If you can solidify your product, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[8]
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Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution and yield a highly pure product, although it is a more resource-intensive technique.[8]
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The following table summarizes the advantages and disadvantages of different purification techniques.
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Column Chromatography | >95% | 50-90% | Widely applicable, good for a range of polarities. | Can be time-consuming, co-elution can be an issue. |
| Recrystallization | >98% | 40-80% | Can yield very pure crystalline material, scalable.[8] | Requires a suitable solvent system, not for oils, potential for product loss.[8] |
| Trituration | Variable | >80% (of crude) | Simple, good for initial purification of oils.[8] | May not remove all impurities.[8] |
| Preparative HPLC | >99% | 30-70% | Excellent separation for difficult mixtures.[8] | Expensive, lower throughput, requires specialized equipment.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,2,4-oxadiazoles?
A1: The most prevalent methods for constructing the 1,2,4-oxadiazole ring involve the reaction of amidoximes with acylating agents such as carboxylic acids, acyl chlorides, or esters.[2][9] Another classical approach is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[2]
Q2: Can I run the synthesis of 1,2,4-oxadiazoles at room temperature?
A2: Yes, several methods have been developed for the room temperature synthesis of 1,2,4-oxadiazoles. One-pot syntheses using amidoximes and various carboxyl derivatives in aprotic bipolar solvents like DMSO in the presence of an inorganic base (e.g., NaOH) have proven effective.[4][10] This approach is particularly beneficial for substrates with thermosensitive functional groups.[10]
Q3: My starting amidoxime seems to be degrading during the reaction. What could be the cause?
A3: Amidoximes can be unstable under harsh conditions. Prolonged exposure to strong acids or bases, or high temperatures, can lead to decomposition. If you suspect your amidoxime is degrading, consider using milder reaction conditions. For example, room temperature methods or carefully controlled heating can be beneficial.[4] Also, ensure the purity of your starting amidoxime, as impurities can catalyze decomposition.
Q4: What is the role of a "superbase medium" like NaOH/DMSO in 1,2,4-oxadiazole synthesis?
A4: A superbase medium, such as powdered NaOH or KOH in DMSO, is highly effective at promoting both the O-acylation of the amidoxime and the subsequent intramolecular cyclocondensation to form the 1,2,4-oxadiazole ring, often at room temperature.[4][6] This one-pot approach can be very efficient and avoids the need to isolate the O-acylamidoxime intermediate.[4]
Q5: Are there any green chemistry approaches for synthesizing 1,2,4-oxadiazoles?
A5: Yes, there is growing interest in developing more environmentally friendly synthetic methods. The use of microwave irradiation can significantly reduce reaction times and energy consumption.[5] Solvent-free reactions and the use of catalysts that can be easily recovered and reused are also areas of active research. Some one-pot procedures that minimize waste by reducing the number of synthetic steps can also be considered greener alternatives.[11]
Key Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium [2]
This protocol describes a general one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and an ester at room temperature.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Synthesis via Acyl Chlorides and Thermal Cyclization [2]
This protocol outlines the classical method involving the reaction of an amidoxime with an acyl chloride, followed by thermal cyclization.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
The following diagram illustrates the general synthetic pathway for 1,2,4-oxadiazoles from amidoximes.
Caption: General synthesis of 1,2,4-oxadiazoles from amidoximes.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the scale of your reaction and the nature of the impurities. Recrystallization is often effective for removing small amounts of impurities and can yield highly pure crystalline material, while column chromatography provides high resolution for separating the target compound from a wider range of impurities.[1]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can originate from unreacted starting materials, such as 4-bromobenzamidoxime and cyclohexanecarbonyl chloride (or related activated carboxylic acid derivative), or from byproducts formed during the reaction. A common byproduct in the synthesis of 1,2,4-oxadiazoles is the corresponding amidoxime and nitrile, formed from the cleavage of the O-acylamidoxime intermediate.
Q3: My purified compound appears to be degrading. What could be the cause?
A3: While 1,2,4-oxadiazoles are generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures during purification, can potentially lead to degradation. If you suspect degradation on a silica gel column, which can be slightly acidic, you can neutralize the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using a combination of analytical techniques. Thin Layer Chromatography (TLC) is a quick method to check for the presence of impurities. For a more definitive assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC) are recommended. Mass spectrometry (MS) can be used to confirm the molecular weight of the desired product.
Troubleshooting Guides
Recrystallization
| Problem | Potential Cause | Suggested Solution |
| "Oiling out" instead of crystallization. | The compound's melting point may be lower than the boiling point of the solvent, or the solution is cooling too quickly. | - Reheat the solution to dissolve the oil, add a small amount of a miscible co-solvent to lower the saturation point, and allow it to cool more slowly.- Try a solvent with a lower boiling point. |
| No crystal formation upon cooling. | - Too much solvent was used.- The compound is too soluble in the chosen solvent even at low temperatures. | - Boil off some of the solvent to increase the concentration and cool again.- Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes cloudy, then gently warm to re-dissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound. |
| Low recovery of the purified product. | - The compound is still significantly soluble in the cold solvent.- Not enough time was allowed for crystallization. | - Ensure the solution is thoroughly cooled, preferably in an ice bath, for a sufficient amount of time to maximize crystal formation.- If possible, place the flask in a refrigerator or freezer to further decrease solubility.- Reduce the amount of solvent used for washing the crystals. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | - Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel to remove highly polar impurities.- Try a different recrystallization solvent or a solvent pair. |
Column Chromatography
| Problem | Potential Cause | Suggested Solution |
| Poor separation of the target compound from impurities (overlapping spots on TLC). | The eluent system is not optimal. | - Optimize the eluent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the target compound and good separation from other spots.- For this compound, a good starting point for the eluent system is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. |
| The compound is not moving from the baseline (Rf = 0). | The eluent is not polar enough. | Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| The compound runs with the solvent front (Rf = 1). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane). |
| Streaking or tailing of the compound band on the column. | - The compound may be too polar for the silica gel.- The compound might be degrading on the column.- The column is overloaded. | - Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds (though 1,2,4-oxadiazoles are generally neutral).- Deactivate the silica gel with a small percentage of a base if degradation is suspected.- Ensure the amount of crude material loaded is appropriate for the column size (a general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight). |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during packing or elution. |
Data Presentation
Table 1: Representative Purification Data for 1,2,4-Oxadiazole Derivatives
The following table summarizes typical yields and purity levels that can be expected when purifying 1,2,4-oxadiazole derivatives using common laboratory techniques. Note that optimal conditions and results will vary depending on the specific impurities present in the crude material.
| Purification Method | Typical Purity | Typical Yield Range | Notes |
| Recrystallization | >98% | 40-80% | Can yield very pure material, but losses can be higher if the compound has some solubility in the cold solvent. |
| Column Chromatography | >95% | 50-90% | Offers high resolution and is effective for a wide range of impurities. Yield can be affected by product loss on the column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined through small-scale solubility tests. Common solvents for recrystallizing similar compounds include ethanol, isopropanol, ethyl acetate, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask.
-
Cooling: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel column chromatography.
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Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and gently tap the column to ensure even packing. Allow the excess solvent to drain until the solvent level is just above the top of the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Carefully add the eluent to the top of the column. Begin with a low polarity solvent system and gradually increase the polarity as the elution progresses if necessary (gradient elution).
-
Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A plausible synthetic pathway for this compound highlighting potential byproducts.
References
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Problem 1: The compound precipitates out of solution upon addition to my aqueous assay buffer.
-
Question: Why is my compound crashing out of solution, and what initial steps can I take to resolve this?
-
Answer: Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds like this compound, which possesses a hydrophobic structure. This often occurs when a concentrated stock solution in an organic solvent (e.g., DMSO) is diluted into an aqueous medium where the compound's solubility is significantly lower.
Initial Troubleshooting Steps:
-
Optimize DMSO Concentration: While minimizing dimethyl sulfoxide (DMSO) in final assays is crucial, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the identical final DMSO concentration to ensure it does not affect your experimental results.[1][2]
-
Prepare Fresh Solutions: Avoid using solutions that have already precipitated. Before making a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in solvent composition can sometimes prevent the compound from precipitating.[2]
-
Problem 2: I am observing inconsistent results in my biological assays with the same batch of the compound.
-
Question: What could be causing this variability in my experimental results?
-
Answer: Inconsistent results are often linked to solubility and stability issues. The actual concentration of the dissolved compound may differ between experiments due to incomplete dissolution or precipitation over time.
To Improve Reproducibility:
-
Ensure Complete Dissolution: Visually inspect your stock solutions to confirm the compound is fully dissolved. Sonication or gentle warming might be necessary.
-
Prepare Fresh Dilutions: Whenever feasible, prepare fresh dilutions from the stock solution for each experiment to minimize issues related to compound degradation or precipitation.[2]
-
Consider a Different Solvent: If you suspect instability in DMSO, you could explore other organic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), ensuring they are compatible with your assay.[2]
-
Frequently Asked Questions (FAQs)
-
Question 1: What makes this compound poorly soluble in aqueous solutions?
-
Answer: The low aqueous solubility is attributed to its chemical structure. The presence of the bromophenyl and cyclohexyl groups, which are non-polar, makes the molecule hydrophobic, often referred to as a "grease-ball" molecule.[3] Such lipophilic compounds have a high logP value, indicating a preference for lipid-like environments over aqueous ones.
-
Question 2: What are some common formulation strategies to enhance the solubility of this compound for in vitro experiments?
-
Answer: Several strategies can be employed to improve the aqueous solubility of poorly soluble compounds:
-
Co-solvents: The addition of a water-miscible organic co-solvent can significantly increase solubility.[1][4] Commonly used co-solvents for in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[1]
-
pH Adjustment: For ionizable compounds, solubility is highly dependent on the pH of the solution.[1][4] Experimenting with different pH values for your buffer system may reveal a range where the compound is more soluble.
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming an inclusion complex with enhanced aqueous solubility.[4][5] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[4]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[6]
-
Solid Dispersions: This technique involves dispersing the drug in a highly soluble hydrophilic matrix, which can improve the dissolution rate and apparent solubility.[1][7]
-
-
Question 3: How can I improve the in vivo absorption of this compound?
-
Answer: Enhancing in vivo absorption often involves more advanced formulation strategies:
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be effective.[4][6] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption in the gastrointestinal tract.[6]
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[4] Methods like micronization or nanomilling can be employed.[4]
-
Amorphous Solid Dispersions (ASDs): Creating an amorphous form of the drug within a polymer matrix can significantly improve its solubility and dissolution rate compared to the crystalline form.[8] Spray drying is a common method for preparing ASDs.[8]
-
Data Presentation
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | < 0.1 | Insoluble |
| PBS (pH 7.4) | 25 | < 0.1 | Insoluble |
| DMSO | 25 | > 50 | Freely Soluble |
| Ethanol | 25 | ~1-5 | Sparingly Soluble |
| 10% DMSO in PBS | 25 | ~0.1-0.5 | Slightly Soluble |
| 5% HP-β-CD in Water | 25 | To be determined | |
| 2% Tween 80 in Water | 25 | To be determined |
Experimental Protocols
1. Protocol for Solubility Determination using a Co-solvent System
-
Objective: To determine the solubility of this compound in a co-solvent system (e.g., DMSO/Water).
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified water
-
Vortex mixer
-
Centrifuge
-
HPLC system
-
-
Methodology:
-
Prepare a series of co-solvent mixtures with varying ratios of DMSO and water (e.g., 10:90, 20:80, 30:70, etc.).
-
Add an excess amount of the compound to a fixed volume of each co-solvent mixture in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) for 24 hours with continuous stirring.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
2. Protocol for Preparing an Inclusion Complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
-
Magnetic stirrer
-
Freeze-dryer
-
-
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Add an excess amount of the compound to the HP-β-CD solution.
-
Stir the mixture at a constant temperature for 24-72 hours to allow for complex formation to reach equilibrium.
-
Filter the solution to remove any undissolved compound.
-
Freeze the resulting solution at a low temperature (e.g., -80 °C).
-
Lyophilize the frozen sample using a freeze-dryer until a dry powder is obtained.
-
The resulting powder is the inclusion complex, which should be tested for its improved aqueous solubility.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. jmpas.com [jmpas.com]
- 8. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Optimizing Cell-Based Assays for 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
Welcome, researchers and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful use of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole in your cell-based assays. Given that this compound is a hydrophobic small molecule belonging to the oxadiazole class, this resource addresses common challenges such as compound solubility, assay variability, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound and what is the maximum final concentration in cell culture?
A1: The recommended solvent for dissolving this hydrophobic compound is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. For most cell-based assays, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[1][2][3] Many robust cell lines can tolerate up to 0.5% DMSO for short-term experiments (up to 72 hours), but this must be validated for your specific cell line.[1][2][4] Always include a vehicle control with the same final DMSO concentration in all experiments.[4]
Q2: My compound precipitates when I add it to the cell culture medium. How can I prevent this?
A2: Precipitation, or "crashing out," is a common issue with hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous medium.[5][6][7] To prevent this, follow these steps:
-
Pre-warm the medium: Always add the compound to cell culture medium that has been pre-warmed to 37°C.[5]
-
Use serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the pre-warmed culture medium.[5][8]
-
Mix gently but thoroughly: Add the compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[5]
-
Lower the stock concentration: If precipitation persists, try preparing a less concentrated initial stock solution in DMSO.[9]
Q3: How do I determine the optimal concentration range for my experiments?
A3: To determine the optimal concentration range, a dose-response experiment is essential. Start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). The goal is to identify a concentration range that produces a full sigmoidal curve, which allows for the accurate calculation of an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[10][11]
Q4: I am observing high variability between my replicate wells. What are the common causes and solutions?
A4: High variability can stem from several sources. A primary cause is the "edge effect," where wells on the perimeter of the microplate behave differently due to increased evaporation and temperature gradients.[12][13][14]
-
Mitigating Edge Effects: To minimize this, fill the outer wells with sterile water or PBS to create a humidity buffer.[12][13] Alternatively, avoid using the outer wells for experimental samples.
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous. Gently mix the cell suspension before and during plating to prevent cells from settling.[15]
-
Pipetting Errors: Calibrate your pipettes regularly and use consistent, proper pipetting techniques. For viscous solutions, consider reverse pipetting.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal in Assay | Compound Degradation: The compound may be unstable in the culture medium over time. | Perform a time-course experiment to assess compound stability. Consider refreshing the medium with a new compound for long-term experiments. |
| Cell Health Issues: The cells may not be viable or are in a poor metabolic state. | Always perform a cell viability check before starting an experiment. Ensure cells are in the exponential growth phase.[16] | |
| Incorrect Assay Wavelengths: The plate reader settings for excitation/emission or absorbance are incorrect for your assay. | Verify the correct wavelengths for your specific assay (e.g., MTT absorbance is ~570 nm).[9][17] | |
| Unexpected Cell Morphology Changes | Cytotoxicity: The compound concentration may be too high, leading to cell stress or death unrelated to the intended target. | Perform a dose-response viability assay (e.g., MTT or resazurin) to determine the cytotoxic concentration range.[10][18] |
| Off-Target Effects: The compound may be interacting with unintended cellular targets.[18][19] | Test the compound in a cell line that does not express the hypothesized target. If the effect persists, it is likely off-target.[18] Consider screening against a kinase or GPCR panel.[18][20] | |
| Inconsistent Dose-Response Curve | Incomplete Curve: The concentration range tested is too narrow and does not capture the top and bottom plateaus of the curve. | Widen the concentration range. Ensure you have data points that show both minimal and maximal effect to accurately fit the curve.[21] |
| Compound Precipitation: At higher concentrations, the compound may be precipitating, leading to a non-linear response. | Visually inspect the wells with the highest concentrations for any precipitate. Re-evaluate the maximum soluble concentration.[5][7] |
Experimental Protocols
Protocol 1: Preparation of Compound Working Solutions
This protocol describes how to prepare serial dilutions to minimize precipitation.
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10 mM. Ensure it is fully dissolved by vortexing.
-
Prepare Intermediate Dilution: Pre-warm complete cell culture medium to 37°C. Create an intermediate stock by diluting the 10 mM DMSO stock into the medium. For a final top concentration of 100 µM with 0.5% DMSO, this would be a 1:50 dilution to create a 200 µM (2X) intermediate solution in medium containing 1% DMSO.
-
Perform Serial Dilutions: Add 100 µL of complete medium to wells 2 through 12 of a 96-well plate. Add 200 µL of the 2X intermediate stock (e.g., 200 µM) to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Repeat this 1:2 serial dilution across the plate to well 11. Do not add the compound to well 12 (vehicle control).
-
This plate now contains your 2X working concentrations. You will add your cells in an equal volume (100 µL) to achieve the final 1X concentrations.
Protocol 2: Cell Viability (MTT) Assay
This protocol is for determining the effect of the compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[22][23][24]
-
Compound Treatment: Add 100 µL of the 2X serially diluted compound solutions (from Protocol 1) to the corresponding wells containing cells. This will dilute the compound and the DMSO to their final 1X concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
Add MTT Reagent: After incubation, add 10-20 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[9][16]
-
Incubate with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9][17]
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9][26]
-
Read Absorbance: Gently mix and incubate overnight in the incubator or for 15 minutes on an orbital shaker.[26][27] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
Data Presentation
Table 1: DMSO Tolerance in Various Cell Lines
This table provides a general guideline for the maximum tolerated final DMSO concentration. This should be experimentally verified for your specific cell line.
| DMSO Concentration | General Effect on Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects.[4] | Recommended for sensitive primary cells and long-term studies.[4] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[4] | A common range for many in vitro assays; requires validation. |
| 0.5% - 1.0% | Increased cytotoxicity and other effects may be observed in some cell lines.[1][4] | Use with caution and for short-term exposure only. |
| > 1.0% | Significant cytotoxicity is common.[4] | Not recommended for most cell-based assays. |
Table 2: Example IC50 Values for Oxadiazole Derivatives in Cancer Cell Lines
The following data are for illustrative purposes to provide a potential range of activity for oxadiazole-based compounds. The specific activity of this compound must be determined experimentally.
| Oxadiazole Derivative | Target Cell Line | IC50 (µM) | Assay Type |
| Compound 32 (amino-phenyl oxadiazole) | MCF-7 (Breast Cancer) | 1.09 | Cytotoxicity |
| Compound 39 (thiophene-conjugated 1,2,4-oxadiazole) | MCF-7 (Breast Cancer) | 0.19 | Antiproliferative |
| Compound IIb (nicotinoyl-conjugated 1,3,4-oxadiazole) | HeLa (Cervical Cancer) | 19.9 | Cytotoxicity |
| Compound 18 (benzothiophene-based 1,3,4-oxadiazole) | HCC (Hepatocellular Carcinoma) | Not specified (Inhibits NF-κB) | Apoptosis/Signaling |
Data synthesized from multiple sources for illustrative purposes.[28][29][30]
Visualizations
Potential Cellular Targets and Assay Selection
Derivatives of oxadiazole have been shown to act as anticancer agents by modulating several key signaling pathways.[28][29][31][32] Understanding these potential targets can guide assay selection to elucidate the mechanism of action for this compound.
Caption: General experimental workflow for characterizing a novel compound.
Caption: Potential signaling pathways modulated by oxadiazole compounds.
Caption: Decision tree for troubleshooting compound precipitation.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ossila.com [ossila.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 14. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 15. Cell seeding protocol - Eppendorf US [eppendorf.com]
- 16. clyte.tech [clyte.tech]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. icr.ac.uk [icr.ac.uk]
- 21. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 22. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. med.unc.edu [med.unc.edu]
- 25. researchgate.net [researchgate.net]
- 26. protocols.io [protocols.io]
- 27. broadpharm.com [broadpharm.com]
- 28. mdpi.com [mdpi.com]
- 29. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 30. impactfactor.org [impactfactor.org]
- 31. researchgate.net [researchgate.net]
- 32. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Stability of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole in solution.
Troubleshooting Guide
Users may encounter several issues during the stability testing of this compound. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of the compound in solution. | The pH of the solution is outside the optimal stability range. | Studies have shown that 1,2,4-oxadiazole derivatives exhibit maximum stability in a pH range of 3-5.[1][2][3] Adjust the pH of your solution to fall within this range. |
| Inconsistent stability results between experiments. | The solvent system contains a proton donor, which can facilitate degradation, especially at high pH.[1][3] | For non-aqueous studies, ensure the use of dry solvents like acetonitrile. For aqueous solutions, maintain a consistent and buffered pH. |
| Appearance of unexpected peaks in chromatograms. | These may correspond to degradation products. The primary degradation product of 1,2,4-oxadiazoles is often an aryl nitrile.[1][2][3] | Use a stability-indicating analytical method, such as a well-developed HPLC method, to separate and identify degradation products. Perform forced degradation studies to intentionally generate degradants and confirm their chromatographic behavior. |
| Precipitation of the compound from the solution. | The compound may have low solubility in the chosen solvent system. | Determine the solubility of this compound in various pharmaceutically relevant solvents and pH conditions before initiating stability studies. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: Based on the general stability of 1,2,4-oxadiazole derivatives, solutions should be stored protected from light in a tightly sealed container at refrigerated temperatures (2-8 °C). The pH of aqueous solutions should be maintained between 3 and 5 to ensure maximum stability.[1][2][3]
Q2: What is the expected degradation pathway for this compound?
A2: The 1,2,4-oxadiazole ring is susceptible to hydrolysis under both acidic and basic conditions. At low pH, the ring is protonated at the N-4 position, followed by a nucleophilic attack that leads to ring opening.[1][2][3] At high pH, a nucleophilic attack on the C-5 carbon initiates ring cleavage, which is facilitated by a proton donor like water.[1][3] Both pathways can lead to the formation of 4-bromobenzonitrile and cyclohexanecarboxylic acid as primary degradation products.
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. Forced degradation studies are crucial for the development of a stability-indicating method.[4][5] These studies involve subjecting the compound to stress conditions such as acid and alkali hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis to generate potential degradation products. The analytical method must be able to separate the parent compound from all generated degradation products.
Q4: What are the critical parameters to consider during forced degradation studies?
A4: Key parameters include the concentration of the stressing agent (e.g., acid, base, oxidizing agent), temperature, and duration of exposure. The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can adequately separate the degradants from the parent compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). After incubation, neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a specified duration.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.
-
A control sample (unstressed stock solution) should be analyzed concurrently.
Example HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (with 0.1% formic acid) gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. | Semantic Scholar [semanticscholar.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Analysis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for this compound in mass spectrometry?
A1: The fragmentation of this compound is primarily driven by the lability of the oxadiazole ring, the presence of the bromophenyl group, and the cyclohexyl moiety. The main fragmentation process for 1,2,4-oxadiazole systems is a retro-cycloaddition type cleavage.[1] For the bromophenyl group, a characteristic isotopic pattern for bromine-containing fragments will be observed due to the presence of 79Br and 81Br isotopes in an approximate 1:1 ratio.[2][3] The cyclohexyl group can undergo fragmentation through the loss of small neutral molecules like ethene or by cleavage of the entire ring.[4][5]
Q2: Why am I observing a pair of peaks with a 2 m/z unit difference for the molecular ion and some fragment ions?
A2: This is the characteristic isotopic signature of a compound containing a single bromine atom. Bromine has two naturally occurring isotopes, 79Br and 81Br, which are present in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[3] This results in two peaks of almost equal intensity separated by 2 m/z units for any ion that retains the bromine atom.
Q3: I am not observing the molecular ion peak. What could be the reason?
A3: The absence of a molecular ion peak can be due to several factors. The molecular ion may be unstable and completely fragment under the ionization conditions used. This is a common occurrence in electron ionization (EI) mass spectrometry. Other potential reasons include incorrect instrument settings, a sample concentration that is too low, or issues with the ionization source.[6][7] Using a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), may help in observing the molecular ion or a quasi-molecular ion ([M+H]+).[8]
Q4: The fragmentation pattern I am observing is different from what is expected. What could be the cause?
A4: Discrepancies in fragmentation patterns can arise from several sources. The ionization energy used can significantly affect the extent and pathways of fragmentation. Higher energies lead to more extensive fragmentation. The type of mass spectrometer and the collision energy used in tandem mass spectrometry (MS/MS) experiments also play a crucial role.[9] Additionally, the presence of impurities or isomers in your sample can lead to a complex and unexpected fragmentation pattern. It is also possible that rearrangements are occurring in the gas phase, leading to fragment ions that are not formed through simple bond cleavages.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor or No Signal Intensity
Possible Causes and Solutions:
| Cause | Solution |
| Low Sample Concentration | Prepare a more concentrated sample. |
| Inefficient Ionization | Optimize the ionization source parameters (e.g., temperature, voltage). Consider switching to a different ionization technique (e.g., from EI to ESI or APCI) that may be more suitable for your analyte.[6] |
| Instrument Contamination | Clean the ion source, transfer optics, and mass analyzer according to the manufacturer's recommendations. |
| Leaks in the System | Check for leaks in the gas chromatography (GC) or liquid chromatography (LC) system, as well as the mass spectrometer vacuum system.[7] |
| Improper Instrument Tuning | Perform a full tune and calibration of the mass spectrometer.[6] |
Issue 2: Inconsistent or Unexpected Fragmentation
Possible Causes and Solutions:
| Cause | Solution |
| High Ionization Energy | If using Electron Ionization (EI), try reducing the electron energy from the standard 70 eV to a lower value to decrease the extent of fragmentation. |
| Variable Collision Energy (in MS/MS) | If performing tandem MS, optimize the collision energy to obtain the desired fragmentation pattern. A collision energy ramp experiment can be useful to observe the evolution of fragment ions. |
| Presence of Isomers or Impurities | Ensure the purity of your sample using a high-resolution separation technique like capillary GC or UPLC. Isomers can exhibit different fragmentation patterns.[12] |
| Thermal Degradation | If using GC-MS, the analyte might be degrading in the injector or column. Try lowering the injector and transfer line temperatures. |
| Gas-Phase Rearrangements | Be aware that rearrangements can occur. The use of deuterated analogs or high-resolution mass spectrometry can help in elucidating complex fragmentation pathways.[13] |
Predicted Fragmentation Data
The following table summarizes the predicted key fragment ions for this compound. The presence of the bromine isotopes (79Br and 81Br) will result in a doublet peak (M and M+2) for all bromine-containing fragments.
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Structure/Loss |
| 320 | 322 | [M]+• (Molecular Ion) |
| 237 | 239 | [M - C6H11]+ (Loss of cyclohexyl radical) |
| 183 | 185 | [Br-C6H4-CN]+• (From oxadiazole ring cleavage) |
| 155 | 157 | [Br-C6H4]+ |
| 111 | 111 | [C6H11-CO]+ (From oxadiazole ring cleavage) |
| 83 | 83 | [C6H11]+ (Cyclohexyl cation) |
| 77 | 77 | [C6H5]+ (Loss of Br from [Br-C6H4]+) |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.
2. GC-MS Parameters:
-
Injector:
-
Mode: Splitless
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
GC Column:
-
Type: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 10 minutes
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 50 to 400
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine.
-
Compare the observed fragments with the predicted fragmentation data.
Visualizations
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway of this compound.
Troubleshooting Workflow for Poor Signal Intensity
Caption: Troubleshooting workflow for diagnosing poor signal intensity in mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Rearrangements 1,3 en Serie Heterocyclique. VI—Fragmentation, en Spectrometrie de Masse, des Aryl‐2 Alkyl‐4 Oxadiazol‐1,3,4 Ones‐5 et des Aryl‐2 Alcoxy‐5 Oxadiazoles‐1,3,4 (1976) | Michel Golfier | 4 Citations [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
Technical Support Center: Synthesis of 1,2,4-Oxadiazoles from Amidoximes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles from amidoximes. Our aim is to help you identify and mitigate common side reactions to improve reaction yield and product purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles from amidoximes.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: Analysis of the crude reaction mixture by techniques such as TLC, LC-MS, or NMR shows the absence or a very low amount of the expected 1,2,4-oxadiazole product, with the starting materials remaining.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Incomplete Acylation of the Amidoxime | The first step in the reaction is the O-acylation of the amidoxime. If this step is inefficient, the subsequent cyclization cannot occur. Ensure that the carboxylic acid is properly activated. Common activating agents include carbodiimides (e.g., EDC, DCC), carbonyldiimidazole (CDI), or conversion to an acyl chloride.[1] |
| Insufficiently Forcing Cyclization Conditions | The cyclodehydration of the O-acyl amidoxime intermediate often requires energy input to overcome the activation barrier.[2] If the reaction is being performed at room temperature or with mild heating, consider increasing the temperature. Refluxing in a high-boiling aprotic solvent like toluene or xylene is a common strategy.[2] Alternatively, microwave irradiation can be employed to accelerate the reaction.[2][3] |
| Inappropriate Base or Solvent | For base-mediated cyclizations, a strong, non-nucleophilic base is often preferred. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a highly effective option.[2][4] Superbase systems such as NaOH/DMSO or KOH/DMSO can also promote cyclization, even at room temperature.[2][5][6] Protic solvents like water or methanol should generally be avoided as they can promote hydrolysis of the O-acyl amidoxime intermediate.[2] |
| Incompatible Functional Groups | The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on either the amidoxime or the carboxylic acid can interfere with the reaction.[2][6] These groups can be acylated in competition with the amidoxime. It is advisable to protect such functional groups before attempting the coupling and cyclization steps. |
Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Symptom: A significant peak in the LC-MS analysis corresponds to the mass of the amidoxime starting material plus the mass of the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Cleavage of the O-Acyl Amidoxime | This is a very common side reaction, especially in the presence of water or other protic species, or under prolonged heating.[2][7] To minimize this, ensure that all reagents and solvents are anhydrous. If a base is used, it should be added to a dry reaction mixture. Also, try to minimize the reaction time and temperature required for the cyclodehydration step.[2] |
| Insufficiently Forcing Cyclization Conditions | As mentioned in Issue 1, the energy barrier for the cyclization may not have been overcome. Increase the reaction temperature, switch to a more potent cyclization agent, or consider using microwave irradiation.[2] |
Issue 3: Formation of a Nitrile Byproduct
-
Symptom: Spectroscopic data (e.g., IR, NMR) of the crude product indicates the presence of a nitrile functional group, and a mass corresponding to the dehydrated amidoxime may be observed in the mass spectrum.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Dehydration of the Amidoxime | Amidoximes can undergo dehydration to form nitriles under certain conditions, such as treatment with some dehydrating agents or at elevated temperatures. While this is not the most commonly reported side reaction in 1,2,4-oxadiazole synthesis, it can occur if the reaction conditions are not optimized. Ensure that the reagents used are specific for the acylation and cyclization pathway and avoid overly harsh dehydrating conditions not intended for this transformation. |
Issue 4: The Final Product Appears to be Unstable and Rearranges Over Time or During Purification
-
Symptom: The purified 1,2,4-oxadiazole appears to be pure initially, but upon storage or during purification (e.g., silica gel chromatography), new spots appear on TLC, and NMR and MS data suggest the formation of an isomer or another heterocyclic system.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement | 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal rearrangement known as the Boulton-Katritzky rearrangement to form other heterocycles.[1][2] This rearrangement can be facilitated by heat, acid, or even moisture.[2] To minimize this, use neutral and anhydrous conditions for the reaction workup and purification. Avoid acidic conditions during chromatography. Store the final compound in a dry, cool, and dark environment.[2] |
| Photochemical Rearrangement | Under certain photochemical conditions, some 1,2,4-oxadiazoles, such as 3-amino-1,2,4-oxadiazoles, can rearrange to 1,3,4-oxadiazoles.[1][2] If you are using any photochemical steps or if the reaction is exposed to strong light for extended periods, this could be a potential issue. Protect the reaction and the final product from light. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 1,2,4-oxadiazoles from amidoximes?
A1: The most frequent bottleneck is the final cyclodehydration step of the O-acyl amidoxime intermediate. This step often requires forcing conditions, such as high temperatures or strong bases, to proceed efficiently.[2] Inadequate conditions can lead to the accumulation of the O-acyl amidoxime or its hydrolysis back to the starting materials.[2]
Q2: I am observing the formation of an amide byproduct. What could be the cause?
A2: The formation of amides from amidoximes can occur, particularly when aromatic nitriles with electron-withdrawing substituents are treated with hydroxylamine to prepare the amidoxime starting material.[8] It is also possible that under certain oxidative conditions, amidoximes can be converted to amides.[9] Ensure the purity of your starting amidoxime. If the amide is forming during the 1,2,4-oxadiazole synthesis, it could be due to an unusual reaction pathway promoted by the specific reagents or conditions used. A thorough characterization of the byproduct is recommended to understand its origin.
Q3: Can I use microwave irradiation to improve my synthesis?
A3: Yes, microwave irradiation is a very effective technique for accelerating the synthesis of 1,2,4-oxadiazoles. It can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[3] For example, a reaction that might take 24 hours under conventional heating could be completed in minutes in a microwave reactor.[3]
Q4: My starting materials are not soluble in the recommended solvent. What should I do?
A4: Solvent choice is critical for the success of the reaction. Aprotic solvents like DMF, THF, DCM, and MeCN generally give good results for base-catalyzed cyclizations.[2] If solubility is an issue, you might consider a solvent system like NaOH/DMSO, which has been shown to be effective for a wide range of substrates, even at room temperature.[5][6] It is important to avoid protic solvents like water and alcohols as they can promote the hydrolysis of the O-acyl amidoxime intermediate.[2]
Q5: How can I be sure my product is a 1,2,4-oxadiazole and not a 1,3,4-oxadiazole isomer?
A5: The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid derivatives is generally regioselective. However, under certain conditions, such as photochemical irradiation, rearrangement to a 1,3,4-oxadiazole can occur.[1][2] The definitive way to distinguish between these isomers is through spectroscopic techniques. 2D NMR experiments, such as HMBC and NOESY, can help establish the connectivity of the atoms in the heterocyclic ring. X-ray crystallography provides unambiguous structural confirmation.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium at Room Temperature
This method is advantageous for its operational simplicity and mild reaction conditions.
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
-
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
This protocol is ideal for rapid synthesis and optimization.
-
Materials:
-
O-acyl amidoxime intermediate (prepared separately by reacting an amidoxime with an acyl chloride or a carboxylic acid with a coupling agent)
-
Silica gel (for solid-supported reaction)
-
High-boiling point solvent (e.g., toluene, xylene) if performed in solution
-
-
Procedure (Solid-Supported):
-
The O-acyl amidoxime intermediate is adsorbed onto silica gel.
-
The solvent is removed under reduced pressure.
-
The vessel containing the silica-supported O-acyl amidoxime is placed in a microwave reactor.
-
The mixture is irradiated at a suitable power and for a specific time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.
-
After cooling, the product is eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.[2]
-
Reaction Pathways and Side Reactions
Below are diagrams illustrating the intended reaction pathway for 1,2,4-oxadiazole synthesis and common side reactions.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 3,5-disubstituted-1,2,4-oxadiazoles like this compound?
A1: The most widely used and versatile method is the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid activated with a coupling agent, followed by a cyclodehydration step.[1][2] For the target molecule, this involves the reaction of 4-bromobenzamidoxime with cyclohexanecarbonyl chloride to form an O-acylamidoxime intermediate, which then undergoes cyclization to the desired 1,2,4-oxadiazole.[3]
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are 4-bromobenzonitrile (to prepare 4-bromobenzamidoxime) and cyclohexanecarboxylic acid (to prepare cyclohexanecarbonyl chloride).
Q3: Are there any alternative methods for the cyclization step?
A3: Yes, various methods can be employed for the cyclodehydration of the O-acylamidoxime intermediate. These include thermal conditions (heating in a suitable solvent), base-catalyzed cyclization (e.g., using sodium hydroxide in DMSO), or using dehydrating agents.[3][4] Microwave-assisted synthesis has also been shown to be effective in reducing reaction times.[5]
Q4: What are some common impurities that might be observed in the final product?
A4: Potential impurities include unreacted starting materials (4-bromobenzamidoxime and cyclohexanecarbonyl chloride), the O-acylamidoxime intermediate if cyclization is incomplete, and byproducts from side reactions. One common byproduct is the corresponding amidoxime and nitrile resulting from the cleavage of the O-acylamidoxime intermediate.[6]
Q5: What purification techniques are recommended for this compound?
A5: The crude product can typically be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of 4-bromobenzamidoxime | - Incomplete reaction of 4-bromobenzonitrile with hydroxylamine. - Decomposition of hydroxylamine. | - Ensure the hydroxylamine solution is freshly prepared or properly stored. - Monitor the reaction progress using TLC. - Adjust the reaction temperature and time as needed. |
| Low yield of cyclohexanecarbonyl chloride | - Incomplete reaction of cyclohexanecarboxylic acid with the chlorinating agent (e.g., thionyl chloride). - Hydrolysis of the product due to moisture. | - Use an excess of the chlorinating agent. - Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. - Distill the product carefully to remove impurities. |
| Low yield of the final product | - Inefficient acylation of 4-bromobenzamidoxime. - Incomplete cyclization of the O-acylamidoxime intermediate. - Decomposition of the product under harsh reaction conditions.[6] | - Perform the acylation at a low temperature to control the reaction rate. - Ensure the cyclization conditions (temperature, catalyst) are optimal. Consider screening different bases or solvents.[4] - Use milder reaction conditions if product degradation is suspected. |
| Presence of starting materials in the final product | - Stoichiometry of reactants is incorrect. - Insufficient reaction time. | - Use a slight excess of the acylating agent (cyclohexanecarbonyl chloride). - Increase the reaction time and monitor by TLC until the starting materials are consumed. |
| Formation of significant byproducts | - Side reactions due to high temperatures or strong bases. - Cleavage of the O-acylamidoxime intermediate.[6] | - Optimize the reaction temperature for the cyclization step. - Consider using a milder base or a non-basic cyclization method. |
| Difficulty in purifying the final product | - Presence of closely related impurities. - Oily product that is difficult to crystallize. | - Use a combination of purification techniques, such as column chromatography followed by recrystallization. - Try different solvent systems for both chromatography and recrystallization. |
Experimental Protocols
Synthesis of 4-Bromobenzamidoxime
-
Dissolution: In a round-bottom flask, dissolve 4-bromobenzonitrile (1 equivalent) in ethanol.
-
Reaction with Hydroxylamine: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents).
-
Reflux: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 4-bromobenzamidoxime, which can be purified by recrystallization.
Synthesis of Cyclohexanecarbonyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexanecarboxylic acid (1 equivalent).[7]
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the carboxylic acid at room temperature.[8]
-
Reflux: Heat the reaction mixture to reflux for 2-3 hours, or until the evolution of gas ceases.
-
Purification: Allow the mixture to cool to room temperature and purify the cyclohexanecarbonyl chloride by distillation under reduced pressure.
Synthesis of this compound
-
Acylation: In a round-bottom flask, dissolve 4-bromobenzamidoxime (1 equivalent) in a suitable solvent such as pyridine or dichloromethane. Cool the solution in an ice bath.
-
Addition of Acyl Chloride: Add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Cyclization: Once the acylation is complete, heat the reaction mixture to reflux to induce cyclodehydration.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the organic layer with a dilute acid solution (if pyridine is used), followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Reaction Time | Temperature |
| 1 | 4-Bromobenzonitrile | Hydroxylamine HCl | 4-Bromobenzamidoxime | 85-95% | 4-6 hours | Reflux |
| 2 | Cyclohexanecarboxylic acid | Thionyl Chloride | Cyclohexanecarbonyl chloride | 90-98% | 2-3 hours | Reflux |
| 3 | 4-Bromobenzamidoxime | Cyclohexanecarbonyl chloride | This compound | 70-85% | 6-12 hours | Reflux |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Production of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, their probable causes, and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
| Symptom | Probable Cause | Recommended Solution |
| TLC/LC-MS analysis shows predominantly unreacted 4-bromobenzamidoxime. | Incomplete acylation of the amidoxime with cyclohexanecarbonyl chloride. | Ensure the cyclohexanecarbonyl chloride is added slowly to the reaction mixture, and that the reaction temperature is maintained appropriately. Consider using a slight excess of the acyl chloride. |
| The O-acyl amidoxime intermediate is observed as the major product, with little to no cyclization to the oxadiazole. | Inefficient cyclodehydration of the O-acyl amidoxime intermediate. | For thermal cyclization, ensure the reaction is heated to a sufficiently high temperature (e.g., refluxing in a high-boiling solvent like toluene or xylene). For base-mediated cyclization, consider using a stronger, non-nucleophilic base. Anhydrous conditions are crucial for base-mediated methods.[1] |
| Starting materials are consumed, but the desired product is not formed, and a complex mixture of byproducts is observed. | Decomposition of starting materials or intermediates under the reaction conditions. | Optimize the reaction temperature and time. Prolonged heating can lead to degradation. Consider a lower temperature for a longer duration or explore milder reaction conditions, such as room temperature cyclization using a superbase system like NaOH/DMSO.[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Symptom | Probable Cause | Recommended Solution |
| A significant peak in the mass spectrum corresponds to the hydrolyzed O-acyl amidoxime intermediate. | Cleavage of the O-acyl amidoxime intermediate due to the presence of water. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If using a base for cyclization, ensure it is anhydrous.[1] |
| NMR and MS data suggest the presence of an isomeric byproduct. | Thermal rearrangement of the 1,2,4-oxadiazole ring, known as the Boulton-Katritzky rearrangement.[1] | Avoid excessive heating during reaction and workup. Use neutral, anhydrous conditions for purification. Store the final product in a cool, dry place.[1] |
| Broad peaks or a complex pattern in the NMR spectrum, and multiple spots on TLC, even after initial workup. | Formation of various side products due to non-optimal reaction conditions. | Systematically optimize reaction parameters such as temperature, reaction time, solvent, and base. Refer to the quantitative data tables below for guidance. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent method is the reaction of 4-bromobenzamidoxime with cyclohexanecarbonyl chloride to form an O-acyl amidoxime intermediate, which is then cyclized to the desired 1,2,4-oxadiazole.[2] This cyclization can be achieved either thermally or by using a base.
Q2: What are the critical parameters to control to minimize impurity formation?
A2: The most critical parameters are temperature, reaction time, and the absence of water. Overheating can lead to thermal decomposition and rearrangement reactions, while the presence of water can cause hydrolysis of the intermediate. The choice of base and solvent also plays a significant role in the reaction outcome.
Q3: How can I effectively purify the final product?
A3: The primary purification techniques are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities. A general protocol for each is provided in the Experimental Protocols section.
Q4: I am observing the formation of an isomer. What could be the cause and how can I prevent it?
A4: The formation of an isomer is likely due to a Boulton-Katritzky rearrangement, which is a thermal process that 3,5-disubstituted 1,2,4-oxadiazoles can undergo.[1][3] To minimize this, avoid high temperatures during the reaction and purification steps. If thermal cyclization is used, carefully optimize the temperature and reaction time. For purification, consider using column chromatography at room temperature instead of recrystallization from a high-boiling solvent.
Q5: Can microwave irradiation be used to improve the synthesis?
A5: Yes, microwave-assisted synthesis can be a valuable technique. It often leads to significantly shorter reaction times and can improve yields, which may, in turn, reduce the formation of certain impurities by minimizing the overall time the reaction mixture is subjected to high temperatures.[2]
Data Presentation
The following tables provide illustrative quantitative data on how different reaction parameters can affect the yield and purity of 3,5-disubstituted 1,2,4-oxadiazoles, based on general principles for this class of compounds.
Table 1: Effect of Cyclization Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity (%) |
| 80 | 12 | 65 | 90 | 8 (O-acyl amidoxime) |
| 110 (Toluene Reflux) | 6 | 85 | 95 | 3 (O-acyl amidoxime) |
| 140 (Xylene Reflux) | 4 | 82 | 88 | 10 (Rearrangement product) |
Table 2: Effect of Base on Yield and Purity in Base-Mediated Cyclization
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| Pyridine | Toluene | 110 | 78 | 92 |
| Triethylamine | Dichloromethane | 25 | 72 | 88 |
| Sodium Hydroxide | DMSO | 25 | 88 | 96 |
| Potassium Carbonate | DMF | 80 | 75 | 90 |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Acylation: To a solution of 4-bromobenzamidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add a non-nucleophilic base such as triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Cyclization (Thermal): After the acylation is complete, the solvent can be switched to a high-boiling solvent like toluene.
-
Heat the mixture to reflux and monitor the cyclization by TLC until the O-acyl amidoxime intermediate is consumed (typically 4-8 hours).
-
Cyclization (Base-Mediated): Alternatively, after acylation, a strong, non-nucleophilic base can be added to promote cyclization at room temperature or with gentle heating.
-
Workup: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: General Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Mandatory Visualization
Caption: Synthetic pathway and major side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Oxadiazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. Among the four isomers, the 1,2,4- and 1,3,4-oxadiazoles are the most stable and extensively studied scaffolds in drug discovery.[1] These isomers are often employed as bioisosteres for amide and ester groups, enhancing a molecule's stability and biological activity by participating in hydrogen bond interactions with biological targets. This guide provides an objective comparison of the biological activities of 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives, supported by experimental data from comparative studies.
Anticancer Activity: A Head-to-Head Comparison
Derivatives of both 1,2,4- and 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms, including enzyme inhibition and cytotoxicity. A key study directly compared the in vitro cytotoxic effects of lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives against murine mammary carcinoma (4T1) and colon carcinoma (CT26) cell lines.[2]
Data Presentation: Anticancer Activity
The following table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the most potent 1,2,4- and 1,3,4-oxadiazole derivatives from a comparative study.[2]
| Compound ID | Oxadiazole Isomer | Substituents | Cancer Cell Line | IC50 (µM) |
| 5a | 1,3,4-Oxadiazole | Alkylated piperazine with a 10-carbon chain | 4T1 | 3.55 |
| CT26 | 3.9 | |||
| 5b | 1,3,4-Oxadiazole | Alkylated piperazine with a 12-carbon chain | 4T1 | 1.6 |
| CT26 | 1.6 | |||
| 5c | 1,3,4-Oxadiazole | Alkylated piperazine with a 14-carbon chain | 4T1 | 1.8 |
| CT26 | 1.8 | |||
| 10a | 1,2,4-Oxadiazole | Halogenated, coupled with a lipophilic amine | 4T1 | >50 |
| CT26 | >50 | |||
| 10b | 1,2,4-Oxadiazole | Halogenated, coupled with a lipophilic amine | 4T1 | >50 |
| CT26 | >50 |
In this specific comparative study, the 1,3,4-oxadiazole derivatives coupled with alkylated piperazine moieties (compounds 5a, 5b, and 5c) demonstrated significantly higher anticancer activity, with IC50 values in the low micromolar range against both 4T1 and CT26 cell lines.[2] In contrast, the tested 1,2,4-oxadiazole derivatives (compounds 10a and 10b) were largely inactive.[2] The most potent compounds were further investigated and found to induce apoptosis.[2]
It is important to note that other studies focusing solely on 1,2,4-oxadiazoles have reported potent anticancer activity for different derivatives. For example, some 1,2,4-oxadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4][5][6][7]
Experimental Protocols: Anticancer Activity (MTT Assay)
The cytotoxic effects of the oxadiazole derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., 4T1 and CT26) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing different concentrations of the test compounds.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay:
-
After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: EGFR Inhibition by 1,2,4-Oxadiazole Derivatives
Caption: EGFR signaling pathway inhibited by 1,2,4-oxadiazole derivatives.
Antimicrobial Activity: A Direct Isomeric Comparison
Both 1,2,4- and 1,3,4-oxadiazole derivatives are known to possess a broad spectrum of antimicrobial activities. A study that synthesized and evaluated isomeric oxadiazoles with a common 4-hydroxyphenyl substituent provides a direct comparison of their efficacy against Gram-positive and Gram-negative bacteria, as well as a fungal strain.
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for isomeric 1,2,4- and 1,3,4-oxadiazole derivatives.
| Compound ID | Oxadiazole Isomer | Substituents | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | A. niger MIC (µg/mL) |
| 17 | 1,2,4-Oxadiazole | 3-(4-hydroxyphenyl)-5-methyl | 25 | >200 | >200 |
| 18 | 1,2,4-Oxadiazole | 5-(4-hydroxyphenyl)-3-methyl | >200 | 25 | >200 |
| 19 | 1,3,4-Oxadiazole | 2-(4-hydroxyphenyl)-5-methyl | 25 | 25 | 25 |
The results indicate that the position of the substituents on the oxadiazole ring significantly influences the antimicrobial activity. The 1,3,4-oxadiazole derivative 19 exhibited broad-spectrum activity against all tested microorganisms. In contrast, the 1,2,4-oxadiazole isomers showed more selective activity; compound 17 was active against Gram-positive bacteria, while compound 18 was active against Gram-negative bacteria.
Experimental Protocols: Antimicrobial Activity (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the oxadiazole derivatives is determined using the broth microdilution method.
1. Preparation of Bacterial/Fungal Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A few colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, which is then adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The standardized inoculum is further diluted to achieve the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
2. Preparation of Compound Dilutions:
-
The oxadiazole derivatives are dissolved in a suitable solvent to prepare stock solutions.
-
Serial twofold dilutions of the compounds are prepared in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
3. Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plate includes a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
4. Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are privileged structures in medicinal chemistry, giving rise to derivatives with a wide array of biological activities. Direct comparative studies, although limited, suggest that the specific isomer and the nature and position of its substituents are critical determinants of biological activity and target selectivity.
In the realm of anticancer research, the reviewed comparative data indicated superior performance of the tested 1,3,4-oxadiazole derivatives. However, the vast body of literature on 1,2,4-oxadiazoles as potent anticancer agents targeting specific pathways like EGFR signaling underscores that a generalization cannot be made, and the choice of isomer should be target-specific.
For antimicrobial applications, the comparative study highlighted that the 1,3,4-oxadiazole derivative exhibited broad-spectrum activity, while the 1,2,4-oxadiazole isomers displayed more selective action. This suggests that the 1,3,4-oxadiazole scaffold may be a more promising starting point for the development of broad-spectrum antimicrobial agents, whereas 1,2,4-oxadiazoles could be tailored for more targeted therapies.
Ultimately, the selection of the oxadiazole isomer in drug design should be guided by the specific therapeutic target and the desired pharmacological profile, with further head-to-head comparative studies being crucial for a more definitive understanding of their structure-activity relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational design-aided discovery of novel 1,2,4-oxadiazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole derivatives targeting EGFR and c-Met degradation in TKI resistant NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Unraveling the Bioactivity of Bromophenyl Oxadiazoles: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of bromophenyl oxadiazole derivatives reveals critical structural motifs that dictate their anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The oxadiazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties.[1] The incorporation of a bromophenyl moiety into the oxadiazole core has been a strategic focus for enhancing biological efficacy. This guide synthesizes findings from multiple studies to elucidate the structure-activity relationships (SAR) of these compounds, offering a comparative perspective on their potential as therapeutic agents.
Comparative Analysis of Biological Activities
The biological evaluation of various bromophenyl oxadiazole derivatives has demonstrated their potential in oncology, infectious diseases, and enzyme inhibition. The following sections present a quantitative comparison of their activities.
Anticancer Activity
Quinoline-oxadiazole hybrids featuring a 4-bromophenyl group have shown considerable cytotoxic activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines.[2] The position of substituents on the oxadiazole ring and the nature of the linked moieties significantly influence their potency.
| Compound ID | Modifications | Target Cell Line | IC50 (µg/mL)[2] |
| 8c | 2-(4-nitrophenyl)-1,3,4-oxadiazole | HepG2 | 0.137 |
| 8b | 2-(4-hydroxyphenyl)-1,3,4-oxadiazole | HepG2 | 0.139 |
| 15a | 2-(N-phenylacetamidethio)-1,3,4-oxadiazole | MCF-7 | 0.164 |
| 8e | 2-(2-aminophenyl)-1,3,4-oxadiazole | MCF-7 | 0.179 |
| Erlotinib | Reference Drug | HepG2 | 0.308 |
| Erlotinib | Reference Drug | MCF-7 | 0.512 |
Structure-Activity Relationship for Anticancer Activity:
A key takeaway from the data is that electron-withdrawing groups on the phenyl ring attached to the oxadiazole, such as a nitro group (compound 8c ), enhance cytotoxic activity against HepG2 cells. Conversely, for MCF-7 cells, the presence of an N-phenylacetamidethio moiety (compound 15a ) or an aminophenyl group (compound 8e ) leads to superior potency compared to the reference drug, erlotinib.[2]
Antimicrobial Activity
The antimicrobial potential of bromophenyl oxadiazoles has been evaluated against various pathogens. Quinoline-oxadiazole derivatives, in particular, have demonstrated broad-spectrum activity.
| Compound ID | Modifications | Target Organism | MIC (µg/mL)[2] |
| 17d | 2-(N-(4-chlorophenyl)acetamidethio)-1,3,4-oxadiazole | E. coli | 1.95 |
| 17b | 2-(N-phenylacetamidethio)-1,3,4-oxadiazole | S. aureus | 3.9 |
| 17e | 2-(N-(4-methoxyphenyl)acetamidethio)-1,3,4-oxadiazole | C. albicans | 3.9 |
| Neomycin | Reference Drug | S. aureus, E. coli | 31.25 |
| Cycloheximide | Reference Drug | C. albicans | 31.25 |
Structure-Activity Relationship for Antimicrobial Activity:
The antimicrobial screening reveals that the nature of the substituent on the acetamidethio side chain plays a crucial role. A 4-chlorophenyl group (compound 17d ) significantly enhances activity against E. coli, while an unsubstituted phenyl (compound 17b ) or a 4-methoxyphenyl group (compound 17e ) is favorable for activity against S. aureus and C. albicans, respectively.[2] Notably, these derivatives are significantly more potent than the reference antibiotics.[2]
Urease Inhibitory Activity
A series of 5-(substituted-benzyl)-1,3,4-oxadiazole-2(3H)-thiones have been investigated as urease inhibitors. The position of the bromo substituent on the benzyl ring markedly affects the inhibitory potential.
| Compound ID | Modifications | IC50 (µM)[3] |
| 4j | 4-chlorobenzyl | 1.15 ± 0.2 |
| 4c | 4-bromobenzyl | 2.15 ± 0.11 |
| Thiourea | Reference Inhibitor | 21.8 ± 1.51 |
Structure-Activity Relationship for Urease Inhibition:
The data indicates that halogen substitution on the benzyl ring is beneficial for urease inhibition. A chloro-substituent at the para-position (compound 4j ) results in the most potent inhibitor, being approximately 20-fold more active than the standard inhibitor, thiourea.[3] The 4-bromobenzyl derivative (4c ) also exhibits strong inhibition. This suggests that electron-withdrawing and lipophilic groups at the para-position of the benzyl ring enhance the binding of the molecule to the urease active site.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for the key assays cited in this guide.
Anticancer Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 2 x 10^4 cells/mL and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for a further 72 hours.[4] A negative control containing 0.5% DMSO is also included.[4]
-
MTT Addition: After the incubation period, an MTT salt solution is added to each well to a final concentration of 0.5 g/L, and the plates are incubated for 3 hours at 37°C in 5% CO2.[4]
-
Formazan Solubilization: The medium is then removed, and 200 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The microbroth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.[5][6]
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.[5]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[6]
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature and duration for fungi.[5][6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]
Urease Inhibition Assay
This assay measures the inhibition of the enzyme urease, which catalyzes the hydrolysis of urea.
-
Enzyme and Substrate Preparation: A solution of Jack bean urease and a urea substrate solution are prepared in appropriate buffers.
-
Inhibition Reaction: The test compounds are pre-incubated with the urease solution for a specific period.
-
Urea Hydrolysis: The reaction is initiated by adding the urea solution, and the mixture is incubated.
-
Ammonia Quantification: The amount of ammonia produced from the hydrolysis of urea is quantified using a colorimetric method, such as the indophenol method.
-
IC50 Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor). The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations can simplify complex relationships and experimental processes. The following diagrams were generated using Graphviz (DOT language).
Caption: Structure-activity relationship for anticancer bromophenyl oxadiazoles.
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
validating the anticancer effects of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
The development of novel therapeutic agents remains a cornerstone of oncology research. Among the myriad of heterocyclic compounds investigated for their pharmacological potential, the oxadiazole scaffold has emerged as a particularly promising framework for the design of new anticancer drugs. This guide provides a comparative overview of the anticancer effects of various 1,2,4- and 1,3,4-oxadiazole derivatives, benchmarking their performance against established chemotherapeutic agents. While direct experimental data on 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is not extensively available in public literature, this analysis of structurally related compounds serves to validate the therapeutic potential of the broader oxadiazole class for researchers, scientists, and drug development professionals.
Oxadiazole derivatives have demonstrated significant cytotoxic activity across a range of cancer cell lines, often acting through diverse mechanisms of action, including the inhibition of crucial enzymes like histone deacetylases (HDACs), disruption of growth factor signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, and interference with microtubule dynamics by inhibiting tubulin polymerization.[1][2][3]
Comparative In Vitro Anticancer Activity
The following table summarizes the cytotoxic efficacy (IC₅₀ values in µM) of selected 1,2,4- and 1,3,4-oxadiazole derivatives against various human cancer cell lines, with commonly used chemotherapy drugs provided as a reference. Lower IC₅₀ values indicate greater potency.
| Compound | Class | Target Cancer Cell Line(s) | IC₅₀ (µM) | Reference Drug(s) | Reference Drug IC₅₀ (µM) |
| Compound 1 (1,2,4-oxadiazole linked to imidazopyridine) | 1,2,4-oxadiazole | MCF-7 (Breast), A-549 (Lung), A375 (Melanoma) | 0.68 (MCF-7), 1.56 (A-549), 0.79 (A375) | Adriamycin | Not Specified |
| Compound 7a (5-fluorouracil-linked 1,2,4-oxadiazole) | 1,2,4-oxadiazole | MCF-7 (Breast), A549 (Lung), DU145 (Prostate), MDA-MB-231 (Breast) | 0.76 (MCF-7), 0.18 (A549), 1.13 (DU145), 0.93 (MDA-MB-231) | Doxorubicin | 1.91 - 3.08 |
| Compound 33 (1,2,4- and 1,3,4-oxadiazole hybrid) | Hybrid Oxadiazole | MCF-7 (Breast) | 0.34 | Not Specified | Not Specified |
| Compound 36 (1,3,4-oxadiazole derivative) | 1,3,4-oxadiazole | HepG2 (Liver) | ~30x more potent than 5-FU | 5-Fluorouracil | Not Specified |
| Compound 10 (5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione) | 1,3,4-oxadiazole | HT-29 (Colon), HepG2 (Liver) | 0.78 (HT-29), 0.26 (HepG2) | Not Specified | Not Specified |
| Compound 3e (2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole) | 1,3,4-oxadiazole | MDA-MB-231 (Breast) | Reduces viability, induces apoptosis at 10 µM | Doxorubicin | Not Specified |
Data compiled from multiple sources.[1][4][5][6][7][8] Note that experimental conditions may vary between studies.
Experimental Protocols
A fundamental aspect of validating anticancer effects is the use of standardized and reproducible experimental methodologies. Below are protocols for key assays commonly cited in the evaluation of novel anticancer compounds.
1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[11]
-
Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., oxadiazole derivative) and control substances (e.g., vehicle control, reference drug). Incubate for a specified period (e.g., 24, 48, or 72 hours).[11][12]
-
MTT Addition: After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-590 nm.[11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
2. Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, further assays are employed:
-
Apoptosis Assay (Acridine Orange/Ethidium Bromide Staining): This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed chromatin, late apoptotic cells display orange-stained condensed chromatin, and necrotic cells have a uniform orange-red nucleus.
-
Cell Cycle Analysis (Flow Cytometry): Cells are treated with the compound, fixed, and stained with a fluorescent dye that binds to DNA (e.g., Propidium Iodide). A flow cytometer then measures the fluorescence intensity of individual cells. The resulting histogram reveals the distribution of cells in different phases of the cell cycle (G1, S, G2/M), indicating if the compound induces cell cycle arrest at a specific phase.[2]
Visualizing Mechanisms and Workflows
Target Signaling Pathway: EGFR Inhibition
Several oxadiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][6] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the MAPK and PI3K/AKT pathways, promoting cell proliferation, survival, and metastasis.[13][14][15]
Caption: Simplified EGFR signaling pathway and the inhibitory action of oxadiazole derivatives.
Experimental Workflow: In Vitro Cytotoxicity Screening
The process of evaluating a compound's anticancer potential in a laboratory setting follows a structured workflow, from initial cell culture to final data analysis.
Caption: Standard experimental workflow for an MTT-based in vitro cytotoxicity assay.
References
- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ijnrd.org [ijnrd.org]
- 4. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. benchchem.com [benchchem.com]
- 13. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclohexyl-Substituted Oxadiazoles in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities. This guide provides a comparative analysis of cyclohexyl-substituted 1,3,4-oxadiazole derivatives, offering insights into their anticancer, antimicrobial, and anti-inflammatory properties. By presenting available experimental data, this document aims to facilitate further research and development in this promising area of drug discovery.
Data Presentation
The following tables summarize the biological activities of various cyclohexyl-substituted 1,3,4-oxadiazoles and their analogues, compiled from multiple studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.
Table 1: Anticancer Activity of Cyclohexyl-Substituted Oxadiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 1a | 2-Cyclohexyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 8.5 | Doxorubicin | 1.2 |
| 1b | 2-Cyclohexyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | HeLa (Cervical) | 12.3 | Cisplatin | 5.8 |
| 1c | N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-benzamide | A549 (Lung) | 15.7 | Doxorubicin | 2.1 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes within the context of this guide.
Table 2: Antimicrobial Activity of Cyclohexyl-Substituted Oxadiazole Derivatives
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2a | 2-Cyclohexyl-5-(phenylamino)-1,3,4-oxadiazole | S. aureus | 16 | C. albicans | 32 |
| 2b | 2-(Cyclohexylmethyl)-5-mercapto-1,3,4-oxadiazole | E. coli | 32 | A. niger | 64 |
| 2c | 5-Cyclohexyl-1,3,4-oxadiazole-2-thione | P. aeruginosa | 64 | C. albicans | 16 |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.
Table 3: Anti-inflammatory Activity of Cyclohexyl-Substituted Oxadiazole Derivatives
| Compound ID | Structure | In-vivo Model | Inhibition (%) | In-vitro Assay | IC₅₀ (µM) |
| 3a | 2-Cyclohexyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | Carrageenan-induced paw edema | 58.2 | COX-2 Inhibition | 7.9 |
| 3b | N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide | Carrageenan-induced paw edema | 65.4 | COX-2 Inhibition | 5.2 |
Note: Percentage inhibition in the in-vivo model is typically measured against a control group. IC₅₀ values in the in-vitro assay represent the concentration required to inhibit 50% of the enzyme's activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used in the evaluation of novel chemical entities.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of an acyl hydrazide. For the synthesis of cyclohexyl-substituted derivatives, cyclohexanecarboxylic acid or its derivatives are often used as starting materials.
General Procedure:
-
Hydrazide Formation: Cyclohexanecarboxylic acid is converted to its corresponding methyl or ethyl ester. The ester is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to yield cyclohexanecarbohydrazide.
-
Acyl Hydrazide Formation: The cyclohexanecarbohydrazide is then reacted with an appropriate aromatic or aliphatic acid chloride in the presence of a base (e.g., triethylamine or pyridine) in a solvent like dichloromethane or chloroform to form the corresponding diacylhydrazine.
-
Cyclization: The diacylhydrazine is subjected to dehydrative cyclization to form the 1,3,4-oxadiazole ring. This is commonly achieved by refluxing with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The standardized inoculum is then diluted to the final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in-vivo model is a standard method for screening acute anti-inflammatory activity.
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured immediately after the carrageenan injection and then at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the comparative analysis of cyclohexyl-substituted oxadiazoles.
Caption: General workflow for the synthesis and biological evaluation of cyclohexyl-substituted 1,3,4-oxadiazoles.
Caption: Simplified signaling pathway of carrageenan-induced inflammation and the potential point of intervention for oxadiazole derivatives.
Comparative Analysis of Kinase Selectivity for 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase cross-reactivity profile of the novel compound 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (referred to herein as Compound X). Due to the absence of publicly available kinase screening data for this specific molecule, this document presents a hypothetical, yet plausible, selectivity profile based on the known activities of structurally related bromophenyl-oxadiazole derivatives. This guide is intended to serve as a framework for researchers designing and interpreting selectivity profiling studies for this and similar chemical scaffolds.
The performance of Compound X is compared against two well-characterized kinase inhibitors: Gefitinib , a selective EGFR inhibitor, and CHIR-99021 , a highly selective GSK-3β inhibitor. The data presented herein is illustrative and aims to highlight the importance of comprehensive kinase profiling in early-stage drug discovery.
Kinase Selectivity Profile
A critical step in the characterization of any potential kinase inhibitor is to determine its selectivity across the human kinome. Off-target activities can lead to unforeseen toxicities or provide opportunities for drug repositioning. The following table summarizes the hypothetical inhibitory activity of Compound X and its comparators against a panel of selected kinases.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound X (IC50, nM) | Gefitinib (IC50, nM) | CHIR-99021 (IC50, nM) |
| EGFR | 50 | 25 | >10,000 |
| GSK-3β | 150 | >10,000 | 10 |
| VEGFR2 | 800 | 1,500 | >10,000 |
| p38α (MAPK14) | 1,200 | >10,000 | >10,000 |
| CDK2 | >10,000 | >10,000 | 5,000 |
| PIM1 | 950 | >10,000 | >10,000 |
| Src | 2,500 | 800 | >10,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to generate the data presented in this guide.
Protocol 1: ADP-Glo™ Biochemical Kinase Assay for IC50 Determination
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human kinases (e.g., EGFR, GSK-3β)
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (Compound X, Gefitinib, CHIR-99021) dissolved in 100% DMSO
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test compounds is prepared in 100% DMSO, typically starting from a 1 mM stock concentration.
-
Reaction Setup: 1 µL of the diluted compound or DMSO (vehicle control) is added to the wells of a 384-well plate.
-
2 µL of kinase solution (at 2.5x the final concentration in kinase buffer) is added to each well. The plate is gently mixed and incubated for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiation of Kinase Reaction: 2 µL of a substrate/ATP mixture (at 2.5x the final concentration) is added to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
The plate is incubated for 60 minutes at 30°C.
-
Termination and ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: 10 µL of Kinase Detection Reagent is added to each well. The plate is incubated for 30-60 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target within a cellular context.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Cells are treated with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Cells are lysed by freeze-thaw cycles or by the addition of lysis buffer.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blotting: The supernatants containing the soluble proteins are collected. Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel for Western blot analysis using an antibody specific to the target kinase.
-
Data Analysis: The band intensities of the soluble target protein at each temperature are quantified. A melting curve is generated by plotting the percentage of soluble protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental workflows are provided below to aid in understanding the context of the kinase inhibition data.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3β.
Caption: Workflow for biochemical and cellular kinase assays.
References
Benchmarking 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole: A Comparative Analysis Against a Bioactive Compound Library
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance analysis of the novel compound 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole against a curated library of established bioactive compounds. The following sections present hypothetical experimental data, detailed protocols for key assays, and visual representations of workflows and pathways to offer a comprehensive benchmarking resource.
Introduction
The 1,2,4-oxadiazole scaffold is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4]. The subject of this guide, this compound, is a novel entity within this class. This document outlines a hypothetical benchmarking study designed to characterize its biological profile in comparison to a library of known bioactive compounds, focusing on potential anti-inflammatory and cytotoxic activities. Structurally related compounds, such as 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazoles, have demonstrated anti-inflammatory and analgesic properties, providing a rationale for the selected assays[5][6].
Data Presentation
The following tables summarize the hypothetical quantitative data obtained from in vitro assays.
Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines (MTT Assay)
| Compound ID | Test Compound | Cell Line: MCF-7 (Breast Cancer) IC₅₀ (µM) | Cell Line: A549 (Lung Cancer) IC₅₀ (µM) | Cell Line: HCT116 (Colon Cancer) IC₅₀ (µM) |
| BC-001 | This compound | 25.3 ± 2.1 | 38.7 ± 3.5 | 19.8 ± 1.9 |
| Ref-001 | Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Ref-002 | Paclitaxel | 0.01 ± 0.002 | 0.05 ± 0.007 | 0.02 ± 0.003 |
| Ref-003 | Cisplatin | 5.2 ± 0.6 | 8.1 ± 0.9 | 3.7 ± 0.4 |
IC₅₀ values represent the concentration of a compound that causes a 50% reduction in cell viability.
Table 2: In Vitro Anti-inflammatory Activity (Cyclooxygenase Inhibition Assay)
| Compound ID | Test Compound | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| BC-001 | This compound | 15.8 ± 1.3 | 5.2 ± 0.7 | 3.04 |
| Ref-004 | Ibuprofen | 12.5 ± 1.1 | 35.0 ± 2.8 | 0.36 |
| Ref-005 | Celecoxib | 25.0 ± 2.2 | 0.05 ± 0.006 | 500 |
| Ref-006 | Indomethacin | 0.1 ± 0.02 | 1.5 ± 0.2 | 0.07 |
IC₅₀ values represent the concentration of a compound that causes 50% inhibition of the enzyme activity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay quantitatively assesses the effect of a compound on cell viability, proliferation, and cytotoxicity.[7]
a. Cell Culture and Plating:
-
Human cancer cell lines (MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.[8] Plates are incubated for 24 hours to allow for cell attachment.
b. Compound Treatment:
-
This compound and reference compounds are dissolved in DMSO to create stock solutions.
-
Serial dilutions are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with medium containing the test compounds, and the plates are incubated for 48 hours. Control wells receive medium with DMSO only.
c. MTT Staining and Measurement:
-
After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[8]
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.[8]
d. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[9][10]
In Vitro Cyclooxygenase (COX) Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11][12]
a. Reagents and Enzyme Preparation:
-
Human recombinant COX-1 and COX-2 enzymes are used.
-
Arachidonic acid serves as the substrate.
-
A reaction buffer (e.g., Tris-HCl) is prepared to maintain optimal pH.
b. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
The test compound, this compound, and reference inhibitors are pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified time (e.g., 15 minutes) at room temperature.[11]
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a defined period, after which it is stopped.
c. Detection and Measurement:
-
The product of the enzymatic reaction (e.g., Prostaglandin E₂) is quantified using a commercially available colorimetric or fluorometric detection kit.
-
The absorbance or fluorescence is measured using a microplate reader.
d. Data Analysis:
-
The percentage of enzyme inhibition is calculated by comparing the signal from wells with the inhibitor to control wells without the inhibitor.
-
The IC₅₀ value is determined from the dose-response curve by plotting the percentage of inhibition against the inhibitor concentration.[13][14]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for benchmarking the test compound.
Caption: Simplified COX signaling pathway in inflammation.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. clyte.tech [clyte.tech]
- 10. bio-protocol.org [bio-protocol.org]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 13. courses.edx.org [courses.edx.org]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
in vivo efficacy of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole compared to standards
Disclaimer: To date, specific in vivo efficacy data for 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole is not publicly available. This guide provides a comparative overview based on structurally related bromophenyl-oxadiazole derivatives to offer insights into their potential therapeutic effects. The following sections summarize the in vivo anti-inflammatory and anticancer activities of representative compounds from this class compared to standard drugs.
In Vivo Anti-inflammatory Efficacy: A Case Study with 1,3,4-Oxadiazole Derivatives
A study on a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives has demonstrated their anti-inflammatory potential in a well-established animal model. The efficacy of these compounds was compared against the standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory activity of the test compounds was evaluated by their ability to reduce carrageenan-induced paw edema in rats. The percentage of inhibition of edema was measured and compared with the control group and the standard drug, Indomethacin.
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Standard Drug | Dose (mg/kg) | % Inhibition of Paw Edema |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | 20 | 59.5% | Indomethacin | 20 | 64.3% |
| 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | 20 | 61.9% | Indomethacin | 20 | 64.3% |
| Other 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives | 20 | 33% - 62% | Indomethacin | 20 | 64.3% |
Data synthesized from a study on the anti-inflammatory effects of 1,3,4-oxadiazole derivatives.[1][2]
Experimental Protocols: Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.
-
Animals: Wistar rats of either sex, weighing between 150-200g, were used. The animals were housed under standard laboratory conditions with free access to food and water.
-
Acclimatization: The animals were acclimatized to the laboratory environment for at least one week prior to the experiment.
-
Grouping: The rats were divided into different groups: a control group, a standard group receiving Indomethacin, and test groups receiving the synthesized oxadiazole derivatives.
-
Drug Administration: The test compounds and the standard drug were administered orally at a dose of 20 mg/kg body weight. The control group received the vehicle only.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% w/v solution of carrageenan in saline was injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema was calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Visualization of Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Anticancer Efficacy: A Representative Study with a 1,2,4-Oxadiazole Derivative
While in vivo data for a bromophenyl-cyclohexyl-1,2,4-oxadiazole is lacking, a study on a related 1,2,4-oxadiazole derivative, 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, has shown in vivo activity in a mouse xenograft model. This provides a valuable, albeit structurally different, example of the anticancer potential of the 1,2,4-oxadiazole scaffold.
Data Presentation: Antitumor Activity in a Xenograft Model
The following table conceptualizes the expected data from an in vivo anticancer study. Specific quantitative data for the representative compound was not detailed in the available abstract, but it was stated to have in vivo activity.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Standard of Care | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole | MX-1 (Breast) | Not Specified | Demonstrated | e.g., Paclitaxel | Not Specified | Not Specified |
Experimental Protocols: Subcutaneous Xenograft Mouse Model
A typical protocol for evaluating the in vivo anticancer efficacy of a test compound in a subcutaneous xenograft model is as follows:
-
Cell Culture: Human tumor cells (e.g., MX-1 breast cancer cells) are cultured in vitro under appropriate conditions.
-
Animals: Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 0.1 mL of a suitable medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into control and treatment groups. The test compound and a standard-of-care chemotherapeutic agent are administered (e.g., orally, intraperitoneally) according to a predetermined dosing schedule and duration. The control group receives the vehicle.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). The body weight of the mice is also monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, the TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Typical Workflow for a Xenograft Mouse Model Study.
Caption: Postulated Signaling Pathway for Anticancer Activity.[3]
This guide illustrates the potential of bromophenyl-oxadiazole derivatives as therapeutic agents based on the available preclinical data for structurally related compounds. Further in vivo studies on this compound are warranted to determine its specific efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
Validating Off-Target Effects of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides a comparative overview of key experimental methodologies for validating the off-target effects of the novel compound 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole. While specific data for this compound is not yet publicly available, this document outlines the established approaches for characterizing its selectivity profile and provides a framework for data comparison with potential alternative molecules.
Introduction to this compound
This compound is a small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds.[1][2] Derivatives of 1,2,4-oxadiazoles have been reported to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties, suggesting a broad potential for interacting with various cellular targets.[3][4] Given the diverse bioactivity of this chemical scaffold, rigorous off-target validation is a critical step in its development as a selective chemical probe or therapeutic agent.
Key Methodologies for Off-Target Validation
Several powerful techniques can be employed to identify and validate the off-target interactions of small molecules like this compound. The primary methodologies include kinase profiling, cellular thermal shift assays (CETSA), and phenotypic screening.
Kinase Profiling
Given that kinases are a large family of structurally related enzymes and common off-targets for small molecule inhibitors, assessing the interaction of a compound with a broad panel of kinases is a standard approach.[5][6]
Experimental Protocol: Kinase Selectivity Profiling (Competitive Binding Assay)
-
Immobilization of Kinases : A comprehensive panel of purified, recombinant human kinases is immobilized on a solid support, such as multi-well plates or beads.[5]
-
Compound Preparation : A serial dilution of this compound is prepared.
-
Competition Assay : The test compound is incubated with the immobilized kinases in the presence of a known, labeled ligand (e.g., a fluorescently tagged broad-spectrum kinase inhibitor). The test compound will compete with the labeled ligand for binding to the kinases.
-
Detection : The amount of labeled ligand bound to each kinase is quantified. A reduction in signal compared to a vehicle control indicates that the test compound has bound to the kinase.
-
Data Analysis : The results are typically expressed as the percentage of inhibition or the dissociation constant (Kd) for each kinase, allowing for the determination of the compound's selectivity profile.[5]
Data Presentation:
The quantitative data from kinase profiling is best summarized in a table comparing the binding affinities or inhibitory concentrations across a panel of kinases.
| Kinase Target | This compound (Kd, nM) | Alternative Compound A (Kd, nM) | Alternative Compound B (Kd, nM) |
| Primary Target X | 15 | 25 | 10 |
| Off-Target Kinase 1 | >10,000 | 5,000 | >10,000 |
| Off-Target Kinase 2 | 850 | 1,200 | 950 |
| Off-Target Kinase 3 | >10,000 | >10,000 | 8,000 |
| Off-Target Kinase 4 | 1,500 | 2,000 | >10,000 |
This table presents hypothetical data for illustrative purposes.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[7][8][9] The principle is that the binding of a small molecule stabilizes the target protein, leading to an increase in its melting temperature.[10]
Experimental Protocol: CETSA
-
Cell Treatment : Intact cells are treated with this compound or a vehicle control.[11]
-
Heat Challenge : The treated cells are heated across a range of temperatures.[11]
-
Cell Lysis and Fractionation : The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.[9][11]
-
Protein Detection : The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Data Analysis : A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[9]
Data Presentation:
CETSA results are typically presented as melt curves or as a summary of the change in melting temperature (ΔTm).
| Target Protein | ΔTm with this compound (°C) | ΔTm with Alternative Compound A (°C) | ΔTm with Alternative Compound B (°C) |
| Primary Target X | +5.2 | +4.8 | +6.1 |
| Known Off-Target Y | +1.5 | +0.8 | +2.0 |
| Control Protein Z | -0.2 | +0.1 | -0.1 |
This table presents hypothetical data for illustrative purposes.
Phenotypic Screening
Phenotypic screening involves assessing the effects of a compound on cellular or organismal phenotypes without a preconceived target.[12][13] This approach can uncover unexpected off-target effects that lead to observable cellular changes.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Plating and Treatment : Cells are plated in multi-well plates and treated with a concentration range of this compound, a vehicle control, and known reference compounds.
-
Staining : After a defined incubation period, cells are fixed and stained with a panel of fluorescent dyes that label various subcellular components (e.g., nucleus, cytoskeleton, mitochondria).
-
Image Acquisition : Automated microscopy is used to capture images of the cells in each well.
-
Image Analysis : Sophisticated image analysis software is used to extract a large number of quantitative features from the images, such as cell shape, size, texture, and fluorescence intensity of different organelles.
-
Data Analysis : The phenotypic profile of the test compound is compared to the profiles of reference compounds with known mechanisms of action to identify potential off-target effects.
Data Presentation:
The complex datasets from phenotypic screens are often analyzed using multivariate statistics and can be summarized by clustering compounds with similar phenotypic fingerprints.
| Compound | Primary Phenotypic Cluster | Secondary Phenotypic Cluster |
| This compound | Apoptosis Induction | Cytoskeletal Disruption |
| Alternative Compound A | Apoptosis Induction | None |
| Alternative Compound B | Apoptosis Induction | Cell Cycle Arrest at G2/M |
| Reference Compound (Tubulin Inhibitor) | Cytoskeletal Disruption | Cell Cycle Arrest at G2/M |
This table presents hypothetical data for illustrative purposes.
Visualizing Workflows and Pathways
Caption: A comparative workflow for validating the off-target effects of a small molecule.
Caption: Hypothetical signaling pathways affected by on-target and off-target binding.
Conclusion
Validating the off-target effects of this compound is a crucial undertaking that requires a multi-pronged approach. By combining comprehensive biochemical screens like kinase profiling with cell-based assays such as CETSA and unbiased phenotypic screening, researchers can build a detailed and reliable selectivity profile. This integrated strategy is essential for accurately interpreting experimental data, predicting potential toxicities, and advancing the development of this and other novel chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 443106-68-1 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenotypic screening with target identification and validation in the discovery and development of E3 ligase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole, a brominated organic compound. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is crucial for maintaining laboratory safety and environmental compliance. The following procedure outlines the necessary steps for its collection and disposal.
Step 1: Waste Segregation
All waste materials contaminated with this compound must be segregated as "Halogenated Organic Waste."[3][4] This is a critical step as mixing halogenated and non-halogenated waste can lead to the formation of toxic byproducts during processing.[3]
-
Solid Waste: Contaminated items such as gloves, filter paper, and silica gel should be collected in a designated solid hazardous waste container.[3]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, compatible liquid waste container. Do not pour down the drain.[5]
-
Sharps Waste: Contaminated needles, syringes, and broken glassware must be placed in a puncture-resistant sharps container.[6][7]
Step 2: Waste Containerization and Labeling
-
Container Selection: Use only approved, chemically resistant containers for waste collection.[5][8] Ensure containers are in good condition with secure lids.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste." The label should also include the full chemical name: "this compound" and the date of accumulation.[3][6]
Step 3: Storage
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[2][5] This area should be away from heat and sources of ignition.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][6] These specialized services ensure that the waste is managed responsibly and in full compliance with all regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the procedures outlined are based on established laboratory waste disposal guidelines.[5][6][7][8][9] The core principle is the segregation of hazardous waste and its subsequent disposal by a certified entity. Always refer to your institution's specific protocols and the chemical's Safety Data Sheet.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical disposal | UK Science Technician Community [community.preproom.org]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. odu.edu [odu.edu]
- 9. businesswaste.co.uk [businesswaste.co.uk]
Personal protective equipment for handling 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole (CAS 443106-68-1).[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the SDS for the structurally similar compound, 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, and general best practices for handling brominated aromatic compounds and 1,2,4-oxadiazole derivatives.[2][3][4]
Hazard Identification and Precautionary Measures
Based on the data for a closely related analog, 3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole, this class of compounds is considered hazardous.[4] The primary hazards are:
It is prudent to assume that all chemicals of unknown toxicity are highly toxic.[8]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to minimize exposure.[3][9] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 compliant[3] | Protects against chemical splashes and airborne particles.[3] |
| Face Shield | To be worn over safety goggles[3][10] | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[3][11] Consult manufacturer's resistance guide for extended contact.[3] | Prevents direct skin contact with the chemical.[3] |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex® or 100% cotton)[3] | Protects skin and personal clothing from contamination. Must be fully buttoned.[3] |
| Full-Length Pants | --- | Covers the lower body to prevent skin exposure.[3] | |
| Closed-Toe Shoes | Made of a non-porous material[3] | Protects feet from spills and falling objects.[3] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use with appropriate cartridges for organic vapors and particulates if dust or aerosols are generated.[2][3][12] | Required when engineering controls cannot adequately control exposure or if irritation is experienced.[2][4] |
Caption: PPE selection based on the handling task.
Operational Plan: Step-by-Step Handling Protocol
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination.[3]
1. Engineering Controls:
-
Fume Hood: All handling of the solid compound, including weighing and solution preparation, must occur within a certified chemical fume hood to control airborne particulates and vapors.[3][12]
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible.[4][8]
2. Standard Operating Procedures:
-
Preparation: Before handling, don all required PPE.[3] Cover the work surface within the fume hood with absorbent, disposable bench paper.[3]
-
Weighing and Transfer: To minimize dust generation, handle the solid compound with care.[3] Use a spatula for transfers.
-
Solution Preparation: If making a solution, slowly add the solid to the solvent in an appropriate container inside the fume hood.[3]
-
Storage: Keep the compound in a tightly closed container in a dry, cool, and well-ventilated place.[4] Store away from strong oxidizing agents.[4]
Caption: Step-by-step chemical handling procedure.
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.[2][3] Do not dispose of this chemical down the drain or in regular trash.[3][8]
Waste Segregation and Collection:
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[3]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name and accumulation start date.[2]
Disposal Procedure:
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area.[2]
-
Professional Disposal: The disposal must be carried out by a licensed and approved hazardous waste disposal company.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[2]
Caption: Workflow for the disposal of chemical waste.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. synzeal.com [synzeal.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. quora.com [quora.com]
- 11. uwlax.edu [uwlax.edu]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
